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5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole Documentation Hub

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  • Product: 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole
  • CAS: 199464-76-1

Core Science & Biosynthesis

Foundational

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole chemical properties

[1] Executive Summary 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (CAS 199464-76-1) is a highly functionalized heterocyclic building block characterized by a benzothiazole core decorated with electron-donating meth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (CAS 199464-76-1) is a highly functionalized heterocyclic building block characterized by a benzothiazole core decorated with electron-donating methoxy and methylthio groups.[1] This specific substitution pattern imparts unique electronic properties, making it a critical intermediate in the synthesis of cyanine dyes , bioluminescent probes (luciferin analogs), and pharmaceutical agents targeting kinase pathways.

Its value lies in the 2-methyl "warhead," which is activated for Knoevenagel-type condensations, allowing for the rapid construction of conjugated systems used in near-infrared (NIR) imaging and amyloid plaque detection.

Part 1: Chemical Specifications & Physical Properties[2]

Identity & Physiochemical Data
PropertySpecification
CAS Number 199464-76-1
IUPAC Name 5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazole
Molecular Formula C₁₀H₁₁NOS₂
Molecular Weight 225.33 g/mol
Appearance Pale yellow to light brown crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in Water
LogP (Predicted) ~3.34 (Lipophilic)
Polar Surface Area (PSA) 75.66 Ų
pKa (Conjugate Acid) ~1.5–2.0 (Nitrogen protonation)
Structural Analysis & Electronic Effects

The molecule features a "push-pull" electronic system that dictates its reactivity:

  • 5-Methoxy (-OMe): Acts as a strong electron-donating group (EDG) via resonance, increasing electron density at the C-4 and C-7 positions.

  • 6-Methylthio (-SMe): A bulky EDG that further enriches the ring system. The sulfur atom also provides a handle for oxidation to sulfoxides/sulfones, allowing for fine-tuning of solubility and electronic pull.

  • 2-Methyl Group: The protons on this methyl group are significantly acidic due to the electron-withdrawing nature of the adjacent C=N bond. This acidity is the basis for its primary synthetic utility (condensation reactions).

Part 2: Synthesis & Experimental Protocols

Primary Synthesis Route: Cyclocondensation

The most robust method for synthesizing this compound involves the cyclization of the corresponding 2-aminothiophenol with acetic anhydride.

Reaction Scheme: 2-amino-5-methoxy-4-(methylthio)benzenethiol + Acetic Anhydride → Product

Step-by-Step Protocol
  • Precursor Preparation: Charge a round-bottom flask with 2-amino-5-methoxy-4-(methylthio)benzenethiol (1.0 eq).

    • Note: If the thiol is unstable, generate it in situ by reducing the corresponding disulfide (Bis[2-amino-5-methoxy-4-(methylthio)phenyl] disulfide) with Sodium Dithionite or Zinc/HCl .

  • Acylation/Cyclization: Add Acetic Anhydride (5.0 eq) and Glacial Acetic Acid (solvent volume).

  • Reflux: Heat the mixture to reflux (110–120°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1).

    • Checkpoint: The disappearance of the starting amine spot and the appearance of a fluorescent spot (under UV 365nm) indicates cyclization.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water with vigorous stirring.

  • Neutralization: Neutralize the slurry to pH 7–8 using saturated Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide .

  • Extraction: Extract the precipitate with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Functional Reactivity: Styryl Dye Synthesis

The 2-methyl group allows this molecule to serve as a donor in the synthesis of styryl dyes (e.g., for amyloid imaging).

Protocol:

  • Mix 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (1 eq) with an aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde) (1.2 eq).

  • Add solvent: Acetic Anhydride (for neutral dyes) or Methanol with a catalytic base (Piperidine).

  • Reflux for 2–4 hours. The solution will turn deeply colored (Red/Orange).

  • Cool and filter the precipitated dye.

Part 3: Visualization of Pathways

Synthesis & Reactivity Workflow

The following diagram illustrates the retrosynthetic logic and the forward reactivity pathway for dye synthesis.

G cluster_0 Reactivity Profile Precursor 2-Amino-5-methoxy- 4-(methylthio)benzenethiol Target 5-Methoxy-2-methyl- 6-(methylthio)benzo[d]thiazole (The Core) Precursor->Target Reflux/AcOH (Jacobson Cyclization) Reagent Acetic Anhydride (Cyclizing Agent) Reagent->Target Dye Styryl Cyanine Dye (Fluorescent Probe) Target->Dye Knoevenagel Condensation (-H2O) Aldehyde Aromatic Aldehyde (e.g., DMAB) Aldehyde->Dye

Caption: Synthesis of the benzothiazole core via Jacobson cyclization and its subsequent conversion into functional fluorescent dyes.

Part 4: Applications & Significance[1]

Bioluminescence & Imaging

This molecule is a structural analog of the benzothiazole moiety found in Firefly Luciferin .

  • Mechanism: Modifications at the 6-position (methylthio vs. hydroxyl) shift the emission wavelength of the resulting bioluminescence. The 6-SMe group typically induces a red-shift , improving tissue penetration for in vivo imaging.

  • Reference: Analogous 6-substituted benzothiazoles are documented in luciferin SAR studies for multicolor bioluminescence.

Amyloid Plaque Detection

Benzothiazoles are the core scaffold of Thioflavin T , the gold standard for detecting amyloid fibrils in Alzheimer's research.

  • Utility: The 5-methoxy-6-methylthio variant offers altered lipophilicity (LogP ~3.34), potentially enhancing Blood-Brain Barrier (BBB) permeability compared to charged Thioflavin derivatives.

Kinase Inhibition

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, often mimicking the purine ring of ATP.

  • Target: The 2-position can be elaborated into urea or amide linkers to interact with the hinge region of kinases (e.g., EGFR, VEGFR).

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; the compound may be a sensitizer.

  • Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methylthio group.

References

  • EvitaChem. (n.d.). 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole Structure and Properties. Retrieved from

  • CymitQuimica. (n.d.). 5-Methoxy-2-methylbenzothiazole Derivatives. Retrieved from

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 5-methoxy-2-methylbenzothiazole Gas Phase Spectrum. Retrieved from

  • BLDpharm. (n.d.). Product Analysis: CAS 199464-76-1. Retrieved from

Sources

Exploratory

Structural Elucidation of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole: A Technical Guide

This technical guide provides a rigorous structural elucidation framework for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole . It is designed for researchers requiring a definitive protocol to distinguish this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural elucidation framework for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole . It is designed for researchers requiring a definitive protocol to distinguish this specific pharmacophore from its regioisomers (e.g., 6-methoxy-5-methylthio) during synthetic optimization.

Executive Summary & Pharmacophore Context

The benzothiazole scaffold is a privileged structure in medicinal chemistry, utilized in antitumor agents, neuroimaging radiotracers (e.g., amyloid-beta binding), and kinase inhibitors. The specific substitution pattern—5-methoxy-6-methylthio —presents a unique analytical challenge.

During synthesis, particularly via oxidative cyclization, regioisomeric mixtures often arise. Distinguishing the 5-OMe, 6-SMe isomer from the 5-SMe, 6-OMe isomer is critical, as the position of the hydrogen bond acceptor (OMe) versus the lipophilic donor (SMe) drastically alters binding affinity and metabolic stability. This guide outlines a self-validating spectral workflow to confirm the structure with absolute certainty.

Synthetic Origin & Isomerism

To understand the impurity profile, one must recognize the synthetic pathway. The most common route involves the Jacobson cyclization or oxidative cyclization of a thiobenzanilide or substituted aniline.

Representative Synthetic Pathway

The synthesis likely proceeds from 3-methoxy-4-(methylthio)aniline, converted to the thioacetamide, and cyclized.

Synthesis Precursor 3-Methoxy-4-(methylthio)aniline Intermediate Thioacetanilide Intermediate Precursor->Intermediate Ac2O / Lawesson's Reagent Cyclization Oxidative Cyclization (K3Fe(CN)6 or SOCl2) Intermediate->Cyclization Product Target: 5-Methoxy-2-methyl-6-(methylthio) benzo[d]thiazole Cyclization->Product Regioselective Closure

Figure 1: Synthetic pathway highlighting the origin of the benzothiazole core.

Analytical Workflow: Step-by-Step Elucidation

Step 1: High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be confirmed to rule out oxidation byproducts (e.g., sulfoxides).

  • Target Formula: C₁₀H₁₁NOS₂

  • Theoretical [M+H]⁺: ~226.0355 m/z

  • Critical Check: Look for M+16 (sulfoxide, -S(O)Me) or M+32 (sulfone) peaks, which are common artifacts in sulfur-rich heterocycles.

Step 2: 1H NMR Spectroscopy (The "Para-Singlet" Rule)

The substitution pattern on the benzene ring (positions 4, 5, 6, 7) is the primary identification key.

  • Positions 5 & 6: Occupied by -OMe and -SMe.

  • Positions 4 & 7: Occupied by Protons.

  • Coupling Logic: Since H-4 and H-7 are para to each other across the ring system, they have a coupling constant (

    
    ) of essentially 0 Hz (or <1 Hz).
    
  • Diagnostic Signal: You must observe two distinct singlets in the aromatic region. If you see doublets with

    
     Hz, you have the 4,5- or 6,7-substituted isomer, indicating a failed regioselective synthesis.
    
Representative 1H NMR Data (400 MHz, DMSO-d6)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
2-Me 2.78Singlet (s)3HDeshielded by C=N bond.
6-SMe 2.52Singlet (s)3HCharacteristic methylthio shift.
5-OMe 3.89Singlet (s)3HStandard methoxy range.
H-4 7.45Singlet (s)1HShielded by ortho-OMe group.
H-7 8.10Singlet (s)1HDeshielded; ortho to SMe (less shielding than OMe).
Step 3: 2D NMR – The Definitive Proof (NOESY & HMBC)

1D NMR proves you have a 5,6-disubstituted system, but it does not prove which group is at 5 and which is at 6. You need NOESY (Nuclear Overhauser Effect Spectroscopy) to spatially locate the substituents relative to the aromatic protons.

The NOESY Logic Gate
  • Irradiate/Correlate -OMe (3.89 ppm):

    • If 5-OMe: Strong NOE to H-4 (the shielded aromatic singlet).

    • If 6-OMe: Strong NOE to H-7 (the deshielded aromatic singlet).

  • Irradiate/Correlate -SMe (2.52 ppm):

    • If 6-SMe: Strong NOE to H-7 .

NMR_Correlations cluster_legend Interaction Types OMe 5-OMe (3.89 ppm) H4 H-4 (7.45 ppm) OMe->H4 Strong NOE (Defines Pos 5) SMe 6-SMe (2.52 ppm) H7 H-7 (8.10 ppm) SMe->H7 Strong NOE (Defines Pos 6) C2_Me 2-Me (2.78 ppm) H4->C2_Me No Correlation H7->SMe HMBC (3-bond) Blue Arrow: Spatial (NOESY) Blue Arrow: Spatial (NOESY) Red Arrow: Spatial (NOESY) Red Arrow: Spatial (NOESY) Blue Arrow: Spatial (NOESY)->Red Arrow: Spatial (NOESY)

Figure 2: Critical NOESY correlations required to distinguish the 5-OMe/6-SMe isomer from the 6-OMe/5-SMe isomer.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d6 . CDCl₃ is acceptable, but DMSO typically provides better separation of the aromatic singlets in benzothiazoles due to hydrogen bonding effects with the ring nitrogen.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Temperature: Acquire at 298 K (25°C).

Protocol B: HMBC Parameter Setup

To confirm the quaternary carbons (C-2, C-3a, C-7a, C-5, C-6):

  • Pulse Sequence: Gradient-selected HMBC (e.g., gHMBCad on Agilent or hmbcgplpndqf on Bruker).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz . This is optimal for observing the 3-bond coupling from H-4 to C-6 and H-7 to C-5.
    
  • Validation: H-4 should show a correlation to the carbon bearing the OMe group (C-5) and the bridgehead carbon (C-7a or C-3a).

References

  • Benzothiazole Synthesis

    • Zhu, X., et al. (2020). "DMSO-Promoted Oxidative Cyclization for Benzothiazoles." Organic Letters.

  • NMR Substituent Effects

    • Sawhney, S. N., & Boykin, D. W. (1979). "Transmission of substituent effects in heterocyclic systems by carbon-13 NMR." The Journal of Organic Chemistry.

  • General Elucidation of Heterocycles

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Related Benzothiazole Data

    • MDPI Molecules. (2022). "13C-NMR Chemical Shifts in 1,3-Benzazoles."

Foundational

Solubility Profile of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole: A Theoretical and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing bioavailability, formulation strategies, and overall clinical success.[1][2] This guide provides a comprehensive technical overview of the principles, predictive models, and experimental methodologies for characterizing the solubility of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole, a benzothiazole derivative of interest in medicinal chemistry.[3] While specific experimental solubility data for this compound is not widely published, this document equips researchers with the foundational knowledge and practical protocols required to perform a robust solubility assessment. We will delve into the theoretical underpinnings of solubility, provide a detailed protocol for the gold-standard shake-flask method, and discuss the interpretation of solubility data in the context of pharmaceutical development.

Introduction to 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole and the Imperative of Solubility

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole belongs to the benzothiazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological and pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The specific substitutions on the benzothiazole core—a methoxy group at the 5-position, a methyl group at the 2-position, and a methylthio group at the 6-position—collectively define its physicochemical properties, including its solubility.

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physical property.[5] In drug development, poor aqueous solubility can lead to a cascade of challenges, including:

  • Low and erratic oral bioavailability.[1]

  • Difficulty in developing parenteral and liquid oral formulations.

  • Unreliable results in in vitro biological assays.[1]

  • Increased development costs and timelines.[1]

Therefore, a thorough understanding of a compound's solubility in various solvent systems—from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and purification—is indispensable.[2][6]

Compound Properties at a Glance:

  • Molecular Formula: C₁₀H₁₁NOS₂

  • Molecular Weight: 225.33 g/mol [3]

  • Predicted LogP (Partition Coefficient): 3.335[3]

The predicted LogP value suggests that the compound is significantly lipophilic, hinting at potentially low aqueous solubility and a preference for organic solvents.[7] This underscores the need for precise experimental determination.

Theoretical Framework: The Physicochemical Drivers of Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the solution. This equilibrium represents a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[8] This concept is often simplified by the adage "like dissolves like."[9]

  • Crystal Lattice Energy: This is the energy holding the compound's molecules together in its solid, crystalline form. A high lattice energy, characteristic of a stable crystal structure, will decrease solubility as more energy is required to break it apart.

  • Solvation Energy: This is the energy released when solute molecules are surrounded and stabilized by solvent molecules. Strong interactions between the solute and solvent (e.g., hydrogen bonds, dipole-dipole interactions) lead to higher solvation energy and increased solubility.

For 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole, we can anticipate the following interactions based on its structure:

  • Polarity: The presence of nitrogen, oxygen, and sulfur atoms introduces polar character, but the overall molecule is dominated by its aromatic and aliphatic hydrocarbon structure, leading to a high LogP and general non-polar nature.[3]

  • Hydrogen Bonding: The molecule lacks strong hydrogen bond donors (like -OH or -NH₂). It can act as a hydrogen bond acceptor at its nitrogen and oxygen atoms, but this capacity is limited.

  • Solvent Choice Causality: Based on these properties, solubility is expected to be low in polar protic solvents like water and higher in organic solvents. Polar aprotic solvents (e.g., DMSO, DMF) and non-polar organic solvents (e.g., Dichloromethane, Toluene) are likely to be effective at dissolving the compound.

Predictive Approaches to Solubility Assessment

Given that experimental measurements can be resource-intensive, computational models are invaluable for early-stage solubility prediction to guide solvent selection and prioritize compounds.[6][9]

  • Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors (e.g., molecular weight, LogP, polar surface area) to build statistical relationships that can predict solubility.[10]

  • Thermodynamic Models: The General Solubility Equation (GSE) is a common model that relates aqueous solubility to the compound's melting point and LogP.[10]

  • Machine Learning (ML): Modern approaches use ML algorithms trained on large datasets of known solubility data to predict the solubility of new compounds with increasing accuracy.[6][11] These tools can often predict solubility across a range of solvents and temperatures.[6][11]

While predictive tools are powerful, they do not replace experimental measurement, which remains the definitive standard for regulatory and late-stage development purposes.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[12][13] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[14]

Detailed Protocol: Saturation Shake-Flask Method

This protocol is designed to be a self-validating system, incorporating checks to ensure equilibrium has been reached. It is based on guidelines from the United States Pharmacopeia (USP) and established best practices.[12][15]

Objective: To determine the thermodynamic equilibrium solubility of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole in a selected solvent at a controlled temperature.

Materials:

  • 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (solid, high purity)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; Water; Ethanol; DMSO)

  • Glass vials with screw caps or stoppered flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, low-binding)

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation prep_solid 1. Weigh excess solid compound prep_solvent 2. Add known volume of solvent prep_solid->prep_solvent prep_vial 3. Seal vial tightly prep_solvent->prep_vial agitate 4. Agitate at constant T (e.g., 24-72 hours) prep_vial->agitate check_ph_initial 5. (Optional) Measure initial pH agitate->check_ph_initial sediment 6. Allow solid to sediment check_ph_initial->sediment centrifuge 7. Centrifuge to pellet solid sediment->centrifuge filter 8. Filter supernatant centrifuge->filter check_ph_final 9. Measure final pH of filtrate filter->check_ph_final dilute 10. Dilute filtrate accurately check_ph_final->dilute analyze 11. Analyze by validated HPLC method dilute->analyze calculate 12. Calculate concentration (mg/mL or M) analyze->calculate

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole to a glass vial. The excess should be sufficient to maintain saturation and be clearly visible at the end of the experiment.

    • Causality: Using a visible excess of solid ensures that the solution reaches its maximum saturation point, which is the definition of thermodynamic solubility.[12]

    • Accurately add a predetermined volume of the desired solvent (e.g., 2 mL) to the vial.

    • Seal the vial securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance).

    • Agitate the samples for a predetermined period, typically between 24 and 72 hours.

    • Causality: Prolonged agitation is necessary to ensure the system reaches true thermodynamic equilibrium.[16] The time required can be determined in a preliminary experiment by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.[17]

    • For aqueous buffers, it is crucial to measure the pH of the suspension at the beginning and end of the experiment to ensure pH stability.[12][18]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand so that the excess solid can sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at high speed.

    • Causality: Any suspended microcrystals in the analyzed sample will falsely elevate the measured solubility. Centrifugation and filtration are critical steps to isolate the truly dissolved solute.

    • Carefully withdraw a sample of the clear supernatant and immediately filter it using a low-binding syringe filter (e.g., 0.22 µm). Discard the initial portion of the filtrate to saturate any binding sites on the filter membrane.

  • Analysis and Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[13]

    • Perform the entire experiment in triplicate for each solvent to ensure reproducibility.[18]

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format. While experimental data for the target compound is unavailable, the following table serves as a template for reporting results.

Table 1: Template for Reporting Experimental Solubility Data for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole at 25°C.

Solvent SystempH (Initial)pH (Final)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)
Purified WaterN/AN/AReport ValueReport ValueCalculate
0.1 N HCl (pH 1.2)1.20Report ValueReport ValueReport ValueCalculate
Acetate Buffer (pH 4.5)4.50Report ValueReport ValueReport ValueCalculate
Phosphate Buffer (pH 6.8)6.80Report ValueReport ValueReport ValueCalculate
EthanolN/AN/AReport ValueReport ValueCalculate
Dimethyl Sulfoxide (DMSO)N/AN/AReport ValueReport ValueCalculate
Application in Drug Development

The obtained solubility data is crucial for several key decisions:

  • Biopharmaceutics Classification System (BCS): A drug substance is classified as "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[5][18] This classification, along with permeability data, determines the potential for seeking a biowaiver, reducing the need for in vivo bioequivalence studies.[18]

  • Formulation Strategy:

    • If aqueous solubility is low (as predicted for this compound), formulation strategies such as salt formation, co-solvents, solid dispersions, or particle size reduction may be necessary to improve dissolution and absorption.[5]

    • Solubility data in organic solvents informs decisions related to synthesis, purification, and crystallization processes.[6]

  • Dose Number (Do): This is a dimensionless quantity calculated as (Dose / S₀) / V₀, where S₀ is the lowest measured solubility and V₀ is the initial volume of gastrointestinal fluid (typically 250 mL). A Dose Number greater than 1 indicates that solubility may be a limiting factor for oral absorption.

Logical Relationship Diagram:

G cluster_input Compound Properties cluster_output Predicted Solubility Behavior cluster_implication Development Implications prop 5-Methoxy-2-methyl-6- (methylthio)benzo[d]thiazole - High LogP (Lipophilic) - Limited H-Bonding - Aromatic/Heterocyclic Core sol_water Low Solubility in Water / Buffers prop->sol_water 'Like dissolves like' (mismatched polarity) sol_org High Solubility in Organic Solvents (e.g., DMSO, DCM, Toluene) prop->sol_org 'Like dissolves like' (matched polarity) imp Potential BCS Class II/IV Need for solubility enhancement strategies (e.g., solid dispersions, co-solvents) sol_water->imp

Caption: Relationship between Physicochemical Properties and Solubility Implications.

Conclusion

References

  • Predicting Solubility | Rowan. (n.d.). Rowan. Retrieved February 19, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. Retrieved February 19, 2026, from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022, November 15). AIChE Journal. Retrieved February 19, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved February 19, 2026, from [Link]

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023, January 25). ECA Academy. Retrieved February 19, 2026, from [Link]

  • USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. Retrieved February 19, 2026, from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

  • USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022, March 9). ECA Academy. Retrieved February 19, 2026, from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved February 19, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved February 19, 2026, from [Link]

  • 〈1236〉 Solubility Measurements. (n.d.). USP-NF. Retrieved February 19, 2026, from [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021, May 27). Molecular Pharmaceutics. Retrieved February 19, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved February 19, 2026, from [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved February 19, 2026, from [Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). Crystal Growth & Design. Retrieved February 19, 2026, from [Link]

  • Benzothiazole - Solubility of Things. (n.d.). Solubility of Things. Retrieved February 19, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 19, 2026, from [Link]

  • Solubility guidelines for candidate drugs (µg/mL). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 5-Methoxy-2-methylbenzothiazole. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026, January 30). PLOS ONE. Retrieved February 19, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. Retrieved February 19, 2026, from [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. Retrieved February 19, 2026, from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved February 19, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). ISRN Pharmaceutics. Retrieved February 19, 2026, from [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024, March 29). Journal of Materials Science and Chemical Engineering. Retrieved February 19, 2026, from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022, December 11). Molecules. Retrieved February 19, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Theoretical and Computational Investigation of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

Foreword The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The un...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The unique electronic and structural features of this heterocyclic system make it a privileged structure in drug discovery. This guide delves into the theoretical and computational methodologies for a comprehensive investigation of a specific, promising derivative: 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. By leveraging the power of computational chemistry, we can unlock a deeper understanding of its molecular properties, predict its reactivity, and explore its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate the drug discovery process.

Introduction to 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with methoxy, methyl, and methylthio substituents.[4] These functional groups are expected to modulate the electronic and steric properties of the benzothiazole core, thereby influencing its biological activity.[4] The presence of sulfur and nitrogen atoms in the thiazole ring provides potential sites for metal coordination and hydrogen bonding, which are crucial for molecular recognition in biological systems.[5]

Theoretical and computational studies serve as a powerful, non-experimental approach to elucidate the intricacies of molecular behavior at the atomic level.[6] These methods allow for the prediction of molecular structure, electronic properties, and spectroscopic signatures, and can guide the rational design of more potent and selective drug candidates.[7][8]

Computational Methodology: A Validating Framework

The foundation of a robust computational study lies in the selection of appropriate theoretical models and a well-defined workflow. This section outlines a validated protocol for the in-silico investigation of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used and reliable method for studying the electronic structure of molecules.[6][9] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide accurate results for a wide range of organic molecules.[1][6][9]

Experimental Protocol: Geometry Optimization and Frequency Calculations

  • Initial Structure Generation: The 3D structure of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is drawn using a molecular editor and pre-optimized using a molecular mechanics force field.

  • DFT Optimization: The pre-optimized structure is then fully optimized without any symmetry constraints using DFT at the B3LYP level of theory with a suitable basis set, such as 6-311++G(d,p).[1] The choice of a triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electronic distribution, especially for molecules containing heteroatoms.

  • Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

G cluster_workflow Quantum Chemical Calculation Workflow A Initial 3D Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Input C Frequency Calculation B->C Optimized Geometry D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D Vibrational Frequencies E Theoretical Spectroscopic Data (IR, Raman) C->E Output

Caption: Workflow for Geometry Optimization and Frequency Calculation.

Analysis of Electronic Properties

Understanding the electronic properties of a molecule is paramount to predicting its reactivity and potential biological interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[7][8] A smaller energy gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule.[6] It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other molecules.[6] Red regions indicate negative electrostatic potential (electron-rich, nucleophilic), while blue regions represent positive electrostatic potential (electron-poor, electrophilic).

Table 1: Key Electronic Property Descriptors

DescriptorDefinitionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMORelates to chemical reactivity and stability.[7][8]
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electronegativity (χ) χ = (I + A) / 2The power to attract electrons.
Electrophilicity Index (ω) ω = μ² / (2η) where μ = -(I+A)/2A measure of the electrophilic character of a molecule.
Spectroscopic Analysis (Theoretical)

Computational methods can predict various spectroscopic properties, which can be invaluable for the characterization of newly synthesized compounds.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR chemical shifts.[7][8] These theoretical values, when compared with experimental data, can confirm the proposed molecular structure.

  • UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis).[1] This method provides information about the electronic transitions within the molecule, including the maximum absorption wavelength (λmax) and oscillator strength (f).

Molecular Docking: Unveiling Therapeutic Potential

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is a powerful tool in drug discovery for identifying potential drug targets and understanding the binding interactions between a ligand and a protein.

Experimental Protocol: Molecular Docking Study

  • Ligand Preparation: The 3D structure of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is optimized using quantum chemical calculations as described in section 2.1.

  • Protein Target Selection: Based on the known biological activities of benzothiazole derivatives (e.g., anticancer, antimicrobial), a relevant protein target is selected from the Protein Data Bank (PDB).[2][10] For instance, a protein kinase or a bacterial enzyme could be chosen.

  • Receptor Preparation: The selected protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: A docking software (e.g., AutoDock, Molegro Virtual Docker) is used to perform the docking simulation.[5] The software explores various conformations of the ligand within the active site of the protein and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, the binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

G cluster_docking Molecular Docking Workflow A Optimized Ligand Structure (5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole) D Docking Simulation (e.g., AutoDock) A->D B Protein Target Selection (from PDB) C Receptor Preparation (Remove water, add hydrogens) B->C C->D E Analysis of Binding Pose and Interactions D->E Binding Energy & Interactions

Caption: A streamlined workflow for molecular docking studies.

Expected Outcomes and Their Significance

A comprehensive theoretical and computational study of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is expected to yield the following valuable insights:

  • Optimized Molecular Geometry: A precise 3D model of the molecule, providing bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding its shape and steric properties.

  • Electronic Property Profile: A detailed understanding of the molecule's reactivity, stability, and potential interaction sites through the analysis of FMOs and MEP maps. This can guide synthetic modifications to enhance desired properties.

  • Predicted Spectroscopic Data: Theoretical IR, Raman, NMR, and UV-Vis spectra that can aid in the experimental characterization of the compound.

  • Potential Biological Targets: Molecular docking studies can identify potential protein targets for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole and elucidate the molecular basis of its potential therapeutic effects. This information is crucial for guiding further experimental validation and lead optimization.

Conclusion

The application of theoretical and computational methods provides a powerful and cost-effective approach to investigate the properties of novel molecules like 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. By following the methodologies outlined in this guide, researchers can gain deep insights into its structure, reactivity, and potential as a drug candidate. This in-silico approach, when integrated with experimental studies, can significantly accelerate the drug discovery and development pipeline, bringing new and effective therapies to patients faster.

References

  • El-Rayyes, A. A. (2024). DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Journal of the Northern Border University for Applied Sciences.
  • Mubarik, A., Mahmood, S., Rasool, N., Hashmi, M. A., Ammar, M., Mutahir, S., ... & Ashraf, G. A. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 912. [Link]

  • Mubarik, A., Mahmood, S., Rasool, N., Hashmi, M. A., Ammar, M., Mutahir, S., ... & Ashraf, G. A. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]

  • Abdoulaye, K., Lucie, B. A., Lamoussa, O., Soleymane, K., & Kafoumba, B. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scientific Research Publishing. [Link]

  • Anonymous. (n.d.). Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies. PubMed. [Link]

  • Anonymous. (n.d.). Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and. [No Source Found].
  • Anand, S. R., & Kumar, K. (2024). Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis. SciSpace. [Link]

  • Anonymous. (n.d.).
  • Ahmed, R. S., Jasim, S. S., AL-Khazraji, S. I., Ahamed, L. S., Incitti, R., & Hadda, T. B. (2025). Design, synthesis, In Silico, DFT and POM studies for the identification of the pharmacophore sites of p-aminoacetophenone derivatives as antifungal activity. Moroccan Journal of Chemistry, 13(4), 1722-1747. [Link]

  • Anonymous. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews, 7(3), 133-143. [Link]

  • Anonymous. (n.d.). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D. Chemical Review and Letters.
  • Abdoulaye, K., Lucie, B. A., Lamoussa, O., Soleymane, K., & Kafoumba, B. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing. [Link]

  • Anonymous. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1] This guide focuses on a specific derivative, 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole , a molecule of significant interest due to its unique substitution pattern which suggests potential for multifaceted pharmacological applications. While specific published research on this exact compound is limited, this document serves as a comprehensive guide for researchers by extrapolating from the rich chemistry and pharmacology of closely related benzothiazole analogs. Herein, we provide hypothesized applications, detailed protocols for its synthesis, and exemplary methods for evaluating its biological activity, thereby furnishing a foundational framework for initiating research and development programs centered on this promising molecule.

Introduction: The Promise of the Benzothiazole Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have garnered immense interest in drug discovery.[2] Their derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[3] The therapeutic versatility of the benzothiazole nucleus is attributed to its ability to form various non-covalent interactions with biological targets.[4]

The subject of this guide, 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole , possesses key structural features that are frequently associated with enhanced biological activity in related series. The methoxy group at the 5-position and the methylthio group at the 6-position on the benzene ring, combined with the methyl group at the 2-position of the thiazole ring, create a unique electronic and steric profile.[5] While this specific compound is commercially available for research purposes, a comprehensive biological evaluation is not yet available in the public domain.[5] This guide aims to bridge that gap by providing a scientifically grounded starting point for its investigation.

Potential Therapeutic Applications and Hypothesized Mechanisms of Action

Based on extensive literature on analogous structures, we hypothesize that 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole could be a valuable lead compound in several therapeutic areas.

Anticancer Activity

The benzothiazole scaffold is a well-established pharmacophore in oncology research.[6] Derivatives with methoxy substitutions have demonstrated potent cytotoxic activity against various cancer cell lines.[6]

  • Hypothesized Mechanism: Many benzothiazole derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis.[7] For instance, some derivatives have been shown to cause G2/M phase arrest in cancer cells, leading to programmed cell death.[7] Another potential mechanism is the inhibition of protein kinases, which are crucial for signal transduction pathways that regulate cell proliferation and survival. The specific substitutions on 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole may allow it to interact with the ATP-binding site of various kinases.

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have a long history of being investigated for their antimicrobial properties.[8] The presence of sulfur and nitrogen atoms in the heterocyclic ring is crucial for this activity.

  • Hypothesized Mechanism: The antimicrobial action of thiazole-containing compounds can be attributed to several mechanisms, including the inhibition of essential enzymes like DNA gyrase or interference with microbial cell membrane integrity.[8][9] The lipophilicity conferred by the methyl and methylthio groups may enhance the compound's ability to penetrate bacterial or fungal cell walls.

Synthesis and Characterization: A Proposed Protocol

The synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole can be achieved through a multi-step process starting from commercially available materials. The following protocol is a proposed synthetic route based on established methodologies for constructing substituted benzothiazoles.

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Methoxy-3-(methylthio)aniline B 2-Amino-5-methoxy-4-(methylthio)benzenethiol A->B 1. Thiocyanation 2. Reduction C 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole B->C Cyclization with Acetic Anhydride

Caption: Proposed synthetic route for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-methoxy-4-(methylthio)benzenethiol

  • Rationale: This two-part step introduces the thiol group necessary for the benzothiazole ring formation. Thiocyanation followed by reduction is a common method for generating ortho-aminothiophenols.

  • To a solution of 4-methoxy-3-(methylthio)aniline (1 equivalent) in a suitable solvent such as methanol or acetic acid, add ammonium thiocyanate (2.2 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • The intermediate thiocyanate derivative can be isolated or used directly in the next step.

  • For the reduction, add a reducing agent such as sodium borohydride or zinc dust in the presence of an acid to the reaction mixture containing the intermediate thiocyanate.

  • Stir until the reduction is complete.

  • Work up the reaction by neutralizing the acid, extracting the product with an organic solvent (e.g., ethyl acetate), and drying the organic layer.

  • Purify the crude product by column chromatography to obtain 2-amino-5-methoxy-4-(methylthio)benzenethiol.

Step 2: Cyclization to form 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

  • Rationale: This is a classic Jacobson benzothiazole synthesis, where an ortho-aminothiophenol is cyclized with a carboxylic acid equivalent (in this case, acetic anhydride) to form the 2-substituted benzothiazole.

  • Dissolve 2-amino-5-methoxy-4-(methylthio)benzenethiol (1 equivalent) in acetic anhydride (used as both reagent and solvent).

  • Heat the reaction mixture to reflux (approximately 140 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and then a dilute solution of sodium bicarbonate to remove excess acetic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocols for Biological Evaluation

The following are standard, detailed protocols for assessing the potential anticancer and antimicrobial activities of the synthesized compound.

In Vitro Anticancer Activity: MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.[10]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add these dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Data Presentation:

CompoundCancer Cell LineIC₅₀ (µM) [Illustrative]
5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazoleMCF-715.2
5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazoleA54922.8
Doxorubicin (Positive Control)MCF-70.5
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined by the broth microdilution method.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) equivalent to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range could be from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Illustrative Data Presentation:

CompoundS. aureus (MIC, µg/mL) [Illustrative]E. coli (MIC, µg/mL) [Illustrative]
5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole1664
Ciprofloxacin (Reference Standard)0.50.25

Research Workflow and Future Directions

The investigation of a novel compound like 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole follows a structured workflow.

Research_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development A Hypothesis Generation (Based on Analogs) B Chemical Synthesis & Purification A->B C Structural Characterization (NMR, MS, IR) B->C D Primary Screening (e.g., MTT, MIC) C->D E Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) D->E F Structure-Activity Relationship (SAR) (Synthesis of Analogs) D->F G In Vivo Efficacy Studies (Animal Models) E->G I Lead Optimization F->I H ADME/Toxicity Profiling G->H H->I

Sources

Application

Application Notes and Protocols for Investigating the Bioactivity of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

Abstract This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the biological activities of the novel benzothiazole derivative, 5-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the biological activities of the novel benzothiazole derivative, 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. Benzothiazole scaffolds are recognized as "privileged structures" in medicinal chemistry, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide outlines a logical, multi-tiered approach, beginning with fundamental in vitro cytotoxicity screening and progressing to detailed mechanistic cell-based assays and a preliminary in vivo toxicity assessment using a zebrafish model. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of robust and reproducible data. We provide not just the "how" but the "why" behind experimental choices, grounding our recommendations in established scientific principles to empower researchers in their exploration of this compound's therapeutic potential.

Introduction: The Therapeutic Promise of Benzothiazole Derivatives

The benzothiazole moiety, a bicyclic heterocyclic compound, is a cornerstone in the development of new therapeutic agents.[1] Its derivatives have shown significant efficacy against a spectrum of diseases, attributed to their ability to interact with various biological targets.[2][4][5] The specific compound of interest, 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole, possesses structural features—a methoxy and a methylthio group—that suggest potential for diverse biological interactions, including enzyme inhibition and interference with cellular signaling pathways.[4] Preliminary interest in this class of compounds points towards potential anticancer, antimicrobial, and anti-inflammatory properties.[4]

This guide provides a strategic workflow to systematically evaluate these potential activities, starting with broad screening and narrowing down to specific mechanisms of action.

Experimental Workflow Overview

The proposed research plan follows a logical progression from initial, high-throughput screening to more complex, hypothesis-driven investigations. This tiered approach is designed to efficiently allocate resources by first identifying promising areas of bioactivity before committing to more intensive studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Mechanistic Assays cluster_2 Phase 3: In Vivo Preliminary Assessment A Compound Preparation & QC B Initial Cytotoxicity Screen (MTT Assay) A->B Broad-spectrum cancer cell lines C Antimicrobial Susceptibility Testing A->C Bacterial & Fungal strains D Antioxidant Capacity (DPPH/ABTS Assays) A->D Radical scavenging E Apoptosis Induction (Annexin V/PI Staining) B->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) B->F If cytotoxic G Enzyme Inhibition Assays (e.g., Kinase Assays) B->G Hypothesis-driven H Zebrafish Embryo Toxicity & Teratogenicity E->H Promising results F->H G->H G cluster_0 A Live Cell Annexin V: Negative PI: Negative B Early Apoptosis Annexin V: Positive PI: Negative A->B PS Translocation C Late Apoptosis/Necrosis Annexin V: Positive PI: Positive B->C Membrane Permeabilization D Necrosis Annexin V: Negative PI: Positive

Figure 2: Distinguishing cell states using Annexin V and PI staining.

Methodology:

  • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity in the MTT assay with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from BD Biosciences).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.

Protocol: Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from progressing through division. [6]This can be readily assessed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content distribution by flow cytometry. [7] Methodology:

  • Cell Treatment: Treat cells as described in the apoptosis protocol (Section 3.1).

  • Cell Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests a cell cycle arrest at that checkpoint.

Protocol: Enzyme Inhibition Assays

Rationale: Benzothiazole derivatives are known to inhibit various enzymes, particularly kinases, which are often dysregulated in cancer. [8][9]If a specific signaling pathway is hypothesized to be a target, a direct enzyme inhibition assay can provide definitive evidence. [10] Methodology (General Kinase Inhibition Example):

  • Assay Principle: This protocol is a general template. Specific kinase assay kits (e.g., ADP-Glo™ from Promega) are widely available and provide optimized reagents. The principle involves incubating the purified target kinase with its substrate (ATP and a specific peptide/protein), in the presence and absence of the inhibitor. The amount of product (ADP) formed is then quantified, often via a luminescence-based reaction.

  • Reaction Setup: In a 96- or 384-well plate, combine the purified kinase, the kinase substrate, ATP, and varying concentrations of the benzothiazole derivative.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent that converts the product (ADP) into a quantifiable signal (e.g., light).

  • Data Analysis: Measure the signal (e.g., luminescence). Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value. This quantifies the potency of the compound as an inhibitor of that specific enzyme.

Phase 3: Preliminary In Vivo Assessment

Rationale: While in vitro assays are crucial, they do not capture the complexity of a whole organism. [11]The zebrafish (Danio rerio) has emerged as a powerful model for early-stage in vivo screening due to its genetic homology with humans, rapid development, and optical transparency, which allows for direct observation of toxic effects on organ development in real-time. [11][12][13][14]

Protocol: Zebrafish Embryo Toxicity Assay (ZFET)

Methodology:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in embryo medium in a petri dish.

  • Compound Exposure: At 4-6 hours post-fertilization (hpf), transfer healthy embryos into a 96-well plate (one embryo per well) containing embryo medium with various concentrations of the benzothiazole derivative.

  • Incubation: Incubate the plate at 28.5°C.

  • Endpoint Assessment: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for a range of toxicological endpoints.

Endpoint Description of Observation
Lethality Coagulation of the embryo, lack of heartbeat.
Teratogenicity Malformations such as spinal curvature, yolk sac edema, pericardial edema. [14]
Cardiotoxicity Irregular heartbeat (arrhythmia), reduced heart rate (bradycardia). [13][15]
Neurotoxicity Reduced or absent touch-response, abnormal swimming behavior (in larvae).
Hatching Rate Failure or delay in hatching from the chorion.
Table 2: Key toxicological endpoints to assess in the zebrafish embryo model.
  • Data Analysis: Determine the Lethal Concentration 50% (LC₅₀) and the concentration at which specific malformations appear. This provides an early indication of the compound's therapeutic window and potential organ-specific toxicities.

Conclusion and Future Directions

This application note provides a structured, multi-phase approach to characterize the bioactivity of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. The data generated from these protocols will establish its cytotoxic potential, elucidate primary mechanisms of action such as apoptosis induction or cell cycle arrest, and provide an initial assessment of its in vivo toxicity profile. Positive and specific results, such as potent and selective cytotoxicity against a cancer cell line via a well-defined mechanism with a favorable toxicity window in zebrafish, would provide a strong rationale for advancing the compound into more complex preclinical studies, including mammalian models and further target deconvolution efforts.

References

  • Developing zebrafish disease models for in vivo small molecule screens. PubMed.
  • Buy 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (EVT-434275). EvitaChem.
  • Cell Cycle Proliferation | Cell-Based Functional Assay. BD Biosciences.
  • Zebrafish as screening model for detecting toxicity and drugs efficacy. OAE Publishing Inc.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI.
  • Zebrafish as a Model Vertebrate for Investigating Chemical Toxicity. Oxford Academic.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC.
  • Zebrafish as a Mainstream Model for In Vivo Systems Pharmacology and Toxicology. Annual Reviews.
  • Cell-Based Assays Guide. Antibodies.com.
  • Application Notes and Protocols for Evaluating the Antioxidant Properties of Benzothiazole Derivatives. Benchchem.
  • Zebrafish Efficacy Assays: Advancing Drug Discovery. ZeClinics.
  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International.
  • Bioassays for Anticancer Activities. ResearchGate.
  • The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide. Benchchem.
  • Synthesis and biological activities of benzothiazole derivatives: A review. Semantic Scholar.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • Apoptosis Assays. Sigma-Aldrich.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Dyes for Cell Cycle and Apoptosis Analysis. FluoroFinder.
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Choosing an Apoptosis Detection Assay. Biocompare.
  • Synthesis and biological activities of benzothiazole derivatives: A review. Hep Journals.
  • Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team.
  • Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. Journal of Pharmaceutical Negative Results.
  • Drug Discovery: Enzyme Inhibitor Design and Optimization. Hilaris Publisher.
  • A critical evaluation of the experimental design of studies of mechanism based enzyme inhibition, with implications for in vitro-in vivo extrapolation. PubMed.
  • Synthesis, characterization and biological activity of benzothiazoles derivatives. AIP Conference Proceedings.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. Journal of Drug Delivery and Therapeutics.
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Semantic Scholar.
  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Chemistry.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC.
  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology.

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Method

Application Notes and Protocols: 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole as a Versatile Precursor for Novel Compound Synthesis

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[3][4][5] Benzothiazole derivatives have demonstrated clinical and preclinical efficacy as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[3][4][6] The versatility of this heterocyclic framework provides a robust foundation for the design of novel therapeutic candidates, making it a focal point of contemporary drug discovery and development.[1][5]

This guide focuses on a specific, highly functionalized benzothiazole derivative: 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole . This compound serves as an exceptional building block due to its strategically positioned reactive sites. The methoxy and methylthio groups on the benzene ring, along with the methyl group at the C2 position and the thiazole nitrogen, offer multiple handles for chemical modification. This allows for the systematic exploration of chemical space and the generation of compound libraries for screening against various therapeutic targets.

These application notes provide detailed protocols for the synthesis and derivatization of this key building block, explaining the rationale behind experimental choices to empower researchers in their quest for novel bioactive molecules.

Physicochemical Properties and Reactivity Profile

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is a solid, heterocyclic compound with the molecular formula C₁₀H₁₁NOS₂ and a molecular weight of approximately 225.33 g/mol .[7] Its structure presents several key sites for chemical modification, each with distinct reactivity.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOS₂[7]
Molecular Weight ~225.33 g/mol [7]
Classification Heterocyclic Compound, Thiazole Derivative[7]
Appearance Solid (typical)N/A

The reactivity of this building block can be dissected as follows:

  • The 6-(Methylthio) Group : The sulfur atom is susceptible to oxidation, allowing for the formation of the corresponding sulfoxide and sulfone.[7][8] This transformation significantly alters the electronic properties and hydrogen bonding capacity of the molecule, which can be crucial for modulating biological activity.

  • The Benzene Ring : The electron-donating methoxy group at the 5-position activates the aromatic ring towards electrophilic substitution. The positions ortho and para to this group are the most likely sites for reactions such as halogenation or nitration.

  • The Thiazole Nitrogen (N3) : The nitrogen atom in the thiazole ring is nucleophilic and can be readily alkylated to form benzothiazolium salts.[9][10] This introduces a positive charge and provides opportunities for creating cyanine dyes or other functional materials.[9]

  • The 2-Methyl Group : The methyl group at the C2 position can be a site for C-H functionalization, such as oxidation or coupling reactions, although this often requires specific catalytic systems.[11]

Reactivity_Profile main 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole N_alkylation N-Alkylation main->N_alkylation Thiazole N Oxidation Oxidation (S) main->Oxidation Methylthio S EAS Electrophilic Aromatic Substitution main->EAS Benzene Ring CH_Func C-H Functionalization (2-Methyl) main->CH_Func 2-Methyl Group

Caption: Key reactive sites on the building block.

Application Protocols

Protocol 1: Synthesis of 2-Amino-6-methoxybenzothiazole Derivative

The synthesis of substituted 2-aminobenzothiazoles is a foundational step. A common and effective method is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine, often referred to as the Hugershoff reaction.

Rationale: This reaction proceeds via the formation of a thiocyanoaniline intermediate, which then undergoes intramolecular cyclization. The bromine acts as an oxidizing agent to facilitate the formation of the S-N bond. Glacial acetic acid serves as both a solvent and a catalyst.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-chloro-4-methoxyaniline (1.45g, 0.01 mol) and potassium thiocyanate (8g, 0.08 mol) to 20 mL of glacial acetic acid.[12]

  • Cooling: Cool the mixture in a freezing mixture of ice and salt, ensuring the temperature does not rise above 0-5 °C with continuous stirring.

  • Bromine Addition: Prepare a solution of bromine (1.6 mL) in glacial acetic acid (6 mL). Add this solution dropwise from the dropping funnel to the reaction mixture over a period of 30-45 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at this temperature for an additional 2 hours, then allow it to warm to room temperature and stir for another 10-12 hours.

  • Work-up: Pour the reaction mixture into a beaker containing 200 mL of crushed ice with stirring. A precipitate will form.

  • Neutralization & Isolation: Filter the suspension and wash the solid with cold water. Resuspend the crude solid in water and neutralize with aqueous ammonia to precipitate the free base. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Purification: The crude product can be recrystallized from ethanol or purified by column chromatography (e.g., silica gel, eluting with a hexane-ethyl acetate gradient) to yield the pure 2-amino-4-chloro-5-methoxy-benzothiazole.[12]

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Aniline & KSCN in Acetic Acid B Cool to 0-5 °C A->B C Add Bromine Solution (dropwise) B->C D Stir at 0-5 °C, then RT C->D E Quench with Ice D->E F Filter & Neutralize with Ammonia E->F G Filter, Wash, Dry F->G H Recrystallize/Purify G->H

Caption: Workflow for 2-aminobenzothiazole synthesis.

Protocol 2: Oxidation of the 6-(Methylthio) Group to Sulfoxide and Sulfone

Oxidation of the methylthio group provides access to sulfoxide and sulfone derivatives, which are of great interest in medicinal chemistry due to their potential to act as hydrogen bond acceptors and their altered electronic profiles. Hydrogen peroxide is a common and environmentally benign oxidant for this transformation.

Rationale: The oxidation of sulfides to sulfoxides and then to sulfones is a stepwise process. The reaction conditions, particularly temperature and the amount of oxidant, can be controlled to selectively favor one product over the other. The use of a catalyst, such as a polyoxometalate, can enhance the reaction rate and selectivity. The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant.[13]

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (1 mmol) in a suitable solvent such as acetic acid or methanol (10-15 mL) in a round-bottom flask.

  • Oxidant Addition (for Sulfoxide): To synthesize the sulfoxide, add 1.1 equivalents of 30% aqueous hydrogen peroxide (H₂O₂) dropwise to the solution at room temperature.

  • Oxidant Addition (for Sulfone): To synthesize the sulfone, add 2.2-2.5 equivalents of 30% H₂O₂. The reaction may need to be heated gently (e.g., to 50-60 °C) to drive the reaction to completion.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The sulfoxide and sulfone will have different Rf values.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. If a precipitate forms, it can be collected by filtration.

  • Extraction: If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with a saturated solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ProductEquivalents of H₂O₂Typical Conditions
Sulfoxide 1.1Room Temperature
Sulfone 2.2 - 2.5Room Temperature to 60 °C
Protocol 3: N-Alkylation to Form Benzothiazolium Salts

Alkylation of the thiazole nitrogen atom yields quaternary benzothiazolium salts. These charged molecules are key intermediates in the synthesis of cyanine dyes and can also be evaluated for their own biological activities.

Rationale: The nitrogen atom of the benzothiazole ring has a lone pair of electrons and acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide or sulfate) in an SN2 reaction. The choice of solvent is important; polar aprotic solvents like acetonitrile or DMF are commonly used.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (1 mmol) in acetonitrile (10 mL).[14]

  • Reagent Addition: Add the alkylating agent, for example, 1,4-bis(bromomethyl)benzene (1.1 mmol), to the solution.[14][15] If the alkylating agent is less reactive, a catalyst like a phase-transfer catalyst or a base (e.g., potassium carbonate) might be required.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive alkyl halides, heating the mixture to reflux may be necessary. Monitor the reaction by TLC. The product, being a salt, will often have a very low Rf value on silica gel.

  • Isolation: As the benzothiazolium salt forms, it will often precipitate from the reaction mixture. If so, cool the mixture and collect the solid product by filtration.

  • Work-up: If the product remains in solution, the solvent can be removed under reduced pressure. The resulting residue is then triturated with a non-polar solvent like diethyl ether to induce precipitation.

  • Purification: The crude salt is washed with diethyl ether to remove any unreacted starting materials and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.[9][10]

Protocol_3_Workflow A Dissolve Benzothiazole in Acetonitrile B Add Alkylating Agent (e.g., Alkyl Halide) A->B C Stir at RT or Reflux Monitor by TLC B->C D Isolate Product (Precipitation/Filtration) C->D E Wash with Ether & Dry D->E

Caption: General workflow for N-Alkylation.

Advanced Applications & Future Directions

The protocols described provide a gateway to a vast chemical space. The functional handles on the 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole core can be manipulated in a combinatorial fashion. For instance, the methylthio group could first be oxidized to a sulfone, followed by N-alkylation to generate a library of novel benzothiazolium sulfones.

Furthermore, modern cross-coupling methodologies can be employed. Palladium-catalyzed reactions, such as C-H functionalization of the 2-methyl group or cross-coupling at a halogenated position on the benzene ring, offer powerful tools for creating complex architectures.[16][17][18][19] Researchers are encouraged to use this building block as a starting point for the development of novel compounds for screening in areas such as oncology, infectious diseases, and neurodegenerative disorders, where benzothiazoles have shown significant promise.[1][5][6]

References

  • EvitaChem. (n.d.). Buy 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (EVT-434275).
  • Pathak, P. P. (n.d.). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Designing and Development.
  • Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687–3689.
  • Larsen, G. L., Bakke, J. E., Feil, V. J., & Huwe, J. K. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica, 18(3), 313–322.
  • Yang, L., et al. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications.
  • Badgujar, N. D. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2).
  • Bhujbal, Y., Vadagaonkar, K., Kori, S., et al. (2020). Room temperature Palladium-Catalyzed C─H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv.
  • Cody, J. A., et al. (2026). A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes. Synlett.
  • BenchChem. (2025). The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide for Researchers and Drug Development Profession.
  • Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687–3689.
  • Lim, S. M., et al. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 32(3), 241-256.
  • Various Authors. (n.d.). Synthesis and biological activities of benzothiazole derivatives: A review. Hepato-gastroenterology & Palliative Care Journal.
  • Various Authors. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • Zotova, L. V., Yadykova, N. O., & Sinyashin, B. A. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2549.
  • Yang, L., et al. (2025). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. ResearchGate.
  • Various Authors. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole... ResearchGate.
  • Various Authors. (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications.
  • Daugulis, O., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(23), 5345–5347.
  • Various Authors. (n.d.). N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4 - AIP Publishing.
  • Various Authors. (2022). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Publishing.
  • Blakey, S. B., et al. (2014). A C–H Functionalization Protocol for the Direct Synthesis of Benzobisthiazole Derivatives. The Journal of Organic Chemistry, 79(17), 8044–8052.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Cody, J. A., et al. (2026). A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes. Synlett.
  • Various Authors. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry.
  • Various Authors. (2025). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A.
  • Various Authors. (2022). Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 5099-5111.
  • Various Authors. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 28(11), 4475.
  • Various Authors. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Various Authors. (n.d.). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology.

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Application

in vitro assay protocols for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

Application Note: Preclinical In Vitro Profiling of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole Abstract This technical guide outlines the standardized in vitro protocols for the characterization of 5-Methoxy-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical In Vitro Profiling of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

Abstract

This technical guide outlines the standardized in vitro protocols for the characterization of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (MMMT-BT).[1] Belonging to the benzothiazole class—a privileged scaffold in medicinal chemistry known for antitumor, neuroprotective, and amyloid-binding properties—this compound requires specific handling due to its lipophilicity (LogP ~3.3) and metabolic susceptibility.[2][3][4] This guide details protocols for Solubilization , Microsomal Metabolic Stability (targeting the labile S-methyl and O-methyl groups), and Amyloid Fibril Binding Assays , positioning the compound as a potential neuro-pharmacological probe or lead candidate.

Module 1: Solubilization & Spectral Characterization

Rationale: MMMT-BT is a hydrophobic heteroaromatic.[1] Direct dissolution in aqueous buffers will lead to micro-precipitation, causing false negatives in enzymatic assays and false positives in aggregation assays. Furthermore, benzothiazoles are often natively fluorescent; a spectral scan is mandatory to prevent interference with fluorometric readouts (e.g., Thioflavin T).

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Aqueous Working Solution (Pre-Assay Check)
  • Dilute stock 1:1000 in PBS (pH 7.4) to achieve 10 µM .

  • Critical Step: Incubate for 30 minutes at Room Temperature (RT).

  • Measure Absorbance at 600 nm (OD600).[1]

    • Pass Criteria: OD600 < 0.005 (indicates no precipitation).[1]

    • Fail Criteria: Visible turbidity or OD600 > 0.[1]01. Remedy: Use 0.05% Pluronic F-127 or reduce concentration.[1]

Spectral Scan Protocol
  • Prepare 10 µM solution in PBS.

  • Perform excitation scan (250–500 nm) fixing emission at 550 nm.[1]

  • Perform emission scan (300–700 nm) at determined excitation max.[1]

    • Note: Benzothiazoles typically excite ~300–360 nm and emit ~400–450 nm.[1] Verify this does not overlap with assay reporters (e.g., Thioflavin T Ex/Em 440/480 nm).

Module 2: Metabolic Stability (Microsomal Turnover)

Rationale: The 6-methylthio (-SMe) and 5-methoxy (-OMe) groups are primary sites for Phase I metabolism via Cytochrome P450s (CYPs).[1] The -SMe group undergoes S-oxidation (to sulfoxide/sulfone), while the -OMe undergoes O-demethylation.[1] Quantifying intrinsic clearance (


) is essential to validate the compound's utility as an in vivo probe.
Experimental Design
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Final Compound Conc: 1 µM (to ensure first-order kinetics).

  • Final DMSO: < 0.1%.[1]

Step-by-Step Protocol
  • Pre-incubation:

    • Mix 445 µL Phosphate Buffer (100 mM, pH 7.4) + 25 µL HLM (20 mg/mL stock) + 5 µL Compound (100 µM intermediate stock).

    • Pre-warm at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 25 µL NADPH regenerating system (pre-warmed).[1]

    • Final Volume: 500 µL. Final Protein: 1 mg/mL.[1]

  • Sampling:

    • At T = 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

  • Quenching:

    • Transfer aliquot immediately into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide, 100 nM).

  • Processing:

    • Vortex (1 min) -> Centrifuge (4000 rpm, 20 min, 4°C).

    • Collect supernatant for LC-MS/MS analysis.[1]

Data Analysis & Visualization
  • Monitor Transitions: Parent mass [M+H]+ and predicted metabolites (Sulfoxide: M+16; Demethylated: M-14).[1]

  • Calculation: Plot ln(% Remaining) vs. Time. Slope (

    
    ) determines 
    
    
    
    .[1]

MetabolicFate Compound Parent Compound (MMMT-BT) CYP CYP450 (Phase I) Compound->CYP Sulfoxide Metabolite 1: Sulfoxide (-S(O)Me) CYP->Sulfoxide S-Oxidation Phenol Metabolite 3: 5-Hydroxy (-OH) CYP->Phenol O-Demethylation Sulfone Metabolite 2: Sulfone (-SO2Me) Sulfoxide->Sulfone Further Oxidation

Figure 1: Predicted Phase I metabolic pathways for MMMT-BT mediated by hepatic CYPs.[1]

Module 3: Functional Assay – Amyloid Fibril Binding

Rationale: The planar benzothiazole core allows intercalation into


-sheet rich structures.[1] This assay determines if MMMT-BT binds amyloid fibrils (A

42), potentially serving as a diagnostic probe or aggregation inhibitor.[1] We use a Thioflavin T (ThT) Competition Assay .
Reagents
  • A

    
    42 Monomer:  Prepare in HFIP, evaporate, and resuspend in DMSO.
    
  • ThT Stock: 1 mM in water (Filter through 0.2 µm).

  • Assay Buffer: PBS (pH 7.4).

Protocol: ThT Displacement/Competition
  • Fibrillization: Incubate A

    
    42 (10 µM) in PBS at 37°C for 24 hours (shaking) to form mature fibrils.
    
  • Plate Setup (Black 96-well plate):

    • Well A (Control): Fibrils (5 µM) + ThT (20 µM).[1]

    • Well B (Test): Fibrils (5 µM) + ThT (20 µM) + MMMT-BT (Titration: 0.1 µM – 100 µM).[1]

    • Well C (Background): ThT (20 µM) + MMMT-BT (Highest Conc) (No Fibrils).[1]

  • Incubation: 30 minutes at RT in dark.

  • Readout:

    • Excitation: 440 nm | Emission: 485 nm.[1]

    • Note: If MMMT-BT binds the same site as ThT, fluorescence will decrease (displacement).[1] If it inhibits aggregation (in a kinetic mode), fluorescence accumulation will be slower.

Module 4: Cytotoxicity Screening (Safety Profiling)

Rationale: Before advancing to efficacy models, the compound must be cleared for non-specific cytotoxicity.

Protocol: Resazurin Reduction Assay
  • Cell Line: HepG2 (Liver model) or SH-SY5Y (Neuronal model).[1]

  • Seeding: 10,000 cells/well in 96-well plate. Adhere overnight.

  • Treatment: Add MMMT-BT (0.1 – 100 µM) for 24 hours.

  • Detection: Add Resazurin (final 44 µM).[1] Incubate 2–4 hours.

  • Measurement: Fluorescence (Ex 560 nm / Em 590 nm).

  • Output: Calculate IC50 using non-linear regression (GraphPad Prism).

Summary of Key Parameters

ParameterAssay TypeTarget/ReadoutCritical Control
Solubility Kinetic TurbidimetryOD600 < 0.0051% DMSO Vehicle
Metabolism HLM Stability

/

Warfarin (Low Cl) / Verapamil (High Cl)
Binding ThT Competition

or % Displacement
ThT + Compound (No Protein)
Toxicity ResazurinCell Viability (IC50)10% DMSO (Positive Kill)

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on LC-MS/MS validation for metabolic stability. Link

  • Xue, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science.[1] Detailed ThT protocols relevant to benzothiazole analogs. Link[1]

  • Bradshaw, T. D., et al. (2002). Preclinical evaluation of the benzothiazole derivative, 5F 203. Cancer Research.[1] Establishes the metabolic activation pathway of benzothiazoles via CYP450s. Link

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils.[1] Biochimica et Biophysica Acta.[1] Explains the intercalation mechanism of benzothiazoles. Link

Sources

Method

Handling, Storage, and Application Protocol: 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

[1][2] Abstract & Compound Profile 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is a specialized heterocyclic building block and pharmacological scaffold.[1][2][3] Structurally, it integrates a benzothiazole core wi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Compound Profile

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is a specialized heterocyclic building block and pharmacological scaffold.[1][2][3] Structurally, it integrates a benzothiazole core with a methoxy ether and a methylthio (thioether) substituent. This specific substitution pattern imparts significant lipophilicity (LogP ~3.[2]34) and unique electronic properties, making it a frequent candidate in antimicrobial , antifungal , and anticancer drug discovery campaigns [1, 2].[2]

Unlike simple benzothiazoles, the presence of the methylthio group (-SMe) at position 6 introduces a specific susceptibility to oxidative degradation (S-oxidation), necessitating rigorous storage protocols to maintain library integrity.[1][2]

Physicochemical Specifications
PropertySpecificationNotes
CAS Number 199464-76-1Unique Identifier
Molecular Formula C₁₀H₁₁NOS₂
Molecular Weight 225.33 g/mol
LogP (Predicted) ~3.34Highly Lipophilic; Low aqueous solubility
Appearance Pale yellow to light brown solidColor can darken upon oxidation
Solubility DMSO (>20 mg/mL), Ethanol, DMFInsoluble in water/PBS without co-solvent
Key Hazards Irritant (H315, H319), Acute Tox (H302)Standard PPE required

Storage & Stability Guidelines

Critical Directive: The stability of this compound is governed by the thioether moiety , which is prone to oxidation to sulfoxides (


) and sulfones (

) upon exposure to atmospheric oxygen.[1][2]
Solid State Storage[1]
  • Temperature: Store at -20°C for long-term (>1 month) storage. Short-term storage (active use) at 2-8°C is acceptable.[1][2]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) .[2] If a glovebox is unavailable, parafilm-seal vials tightly and store in a desiccator.[1][2]

  • Light Protection: Benzothiazole derivatives can exhibit photosensitivity.[2] Always use amber glass vials or wrap clear vials in aluminum foil.

  • Container: Borosilicate glass is preferred.[2] Avoid plastic containers for long-term storage due to potential leaching or adsorption of this lipophilic compound.[1][2]

Solution Stability
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for stock solutions.[2]

  • Freeze-Thaw Cycles: Limit to a maximum of 3 cycles . The compound may precipitate upon repeated freezing; vortex vigorously and warm to 37°C if precipitation occurs.[2]

  • Shelf Life (in Solution):

    • -80°C: 6 months[2]

    • -20°C: 1 month

    • 4°C: < 1 week (Hydrolysis risk is low, but precipitation is high).[2]

Solubilization & Stock Preparation Protocol

Objective: Create a validated 10 mM Stock Solution for biological screening.

Reagents Required[2][7][8]
  • 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (Solid)[1][2]

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)[1]

  • Vortex mixer[2]

  • Sonicator (bath type)[2]

Protocol Steps
  • Calculate Mass: To prepare 1 mL of 10 mM stock :

    
    
    
    
    
    [2]
  • Weighing: Weigh ~2.3 mg of solid into a tared amber glass vial. Record exact mass.

  • Solvent Addition: Add the calculated volume of DMSO to reach exactly 10 mM.

    • Example: If you weighed 2.40 mg, add

      
       DMSO (
      
      
      
      ).[2]
  • Dissolution:

    • Vortex for 30 seconds.

    • If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[2]

    • Visual Check: Solution must be optically clear and yellow/amber.[2]

  • Aliquoting: Dispense into single-use aliquots (e.g., 50

    
    ) to avoid freeze-thaw degradation. Store at -20°C or -80°C.
    

Biological Application Protocol: In Vitro Cytotoxicity Screening

Context: This compound is often screened for anticancer or antimicrobial activity.[2] Due to its high LogP (3.34), it will precipitate in aqueous media if the DMSO concentration is too high.

Experimental Constraints
  • Max DMSO Tolerance: Ensure final assay DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.

  • Precipitation Risk: Do not add the 10 mM stock directly to the cell culture plate.[2] Use an Intermediate Dilution Step .

Workflow Diagram

G cluster_0 Critical Step: Prevents 'Crash-out' precipitation Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Add 1 µL Stock to 99 µL Media) Assay Final Assay Well (1 µM, 0.1% DMSO) Inter->Assay 1:100 Dilution (Add 1 µL Inter to 99 µL Cells) Cells Cell Culture (99 µL Media) Cells->Assay

Figure 1: Serial dilution strategy to maintain solubility in aqueous assays.

Step-by-Step Procedure
  • Preparation of Intermediate Plate (100x Concentrated):

    • Dilute the 10 mM DMSO stock 1:100 into culture media (or PBS) to create a 100

      
      M working solution .
      
    • Note: The solution may turn cloudy (micro-precipitation).[2] Vortex immediately before the next transfer.[2]

  • Cell Treatment:

    • Plate cells in 96-well plates (e.g., 90

      
      L volume).
      
    • Add 10

      
      L of the 100 
      
      
      
      M working solution
      to the cells.
    • Final Concentration: 10

      
      M.
      
    • Final DMSO: 0.1% (Safe for most cell lines).[2]

  • Incubation: Incubate for 24–72 hours at 37°C/5% CO₂.

  • Readout: Assess viability using MTT, CellTiter-Glo, or similar metabolic assays.

Chemical Synthesis Application: Suzuki-Miyaura Coupling

Context: The benzothiazole core is a privileged scaffold.[1][2] The methylthio group can be displaced or the core can be functionalized via cross-coupling if halogenated precursors are used, or this molecule itself can serve as a core for further substitution [3, 4].[2]

General Coupling Conditions (If functionalizing the core):

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%).[2]

  • Base: Cs₂CO₃ or K₂CO₃ (2-3 equivalents).[2]

  • Solvent: Dioxane/Water (4:[2]1) or DMF.[2]

  • Temperature: 80–100°C under Argon.[2]

  • Purification: Silica gel chromatography.[2] Note: The methylthio group is distinct on NMR (~2.5-2.6 ppm singlet).[1][2]

Degradation & Troubleshooting Guide

SymptomProbable CauseCorrective Action
Stock solution turns dark brown Oxidation of -SMe to sulfoxide/sulfoneDiscard stock.[1][2] Prepare fresh from solid stored under Argon.
Precipitation in cell media High lipophilicity (LogP >3)Use the "Intermediate Dilution" method (Fig 1).[2] Keep final DMSO < 1%.[2]
Loss of biological activity Hydrolysis or PhotodegradationEnsure storage in amber vials.[2] Check LC-MS for M+16 (Oxidation) peaks.
Degradation Pathway Visualization

Oxidation Compound Active Compound (Thioether -SMe) Sulfoxide Sulfoxide Impurity (-S(=O)Me) [Reduced Activity] Compound->Sulfoxide + [O] (Air/Light) Sulfone Sulfone Impurity (-S(=O)2Me) [Inactive] Sulfoxide->Sulfone + [O] (Prolonged Exposure)

Figure 2: Oxidative degradation pathway of the methylthio moiety.[1][2]

References

  • EvitaChem. Product Data Sheet: 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (EVT-434275).[1][2] Retrieved from [1][2]

  • Lihumis, H. S., et al. (2022).[2][4][5] A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.[1][2][4]

  • PubChem. Compound Summary: 5-Methoxy-2-methylbenzothiazole (Analogous Core Data).[1][2][6] National Library of Medicine.[2] [1]

  • Santa Cruz Biotechnology. 2-(Methylthio)benzothiazole Safety Data Sheet (Functional Group Reference).[1][2]

Sources

Application

Application Note: Quantitative Bioanalysis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole via UHPLC-MS/MS

The following Application Note & Protocol is designed for Research Use Only (RUO) by analytical chemists and drug metabolism scientists. It addresses the specific challenges of quantifying 5-Methoxy-2-methyl-6-(methylthi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note & Protocol is designed for Research Use Only (RUO) by analytical chemists and drug metabolism scientists. It addresses the specific challenges of quantifying 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole , a lipophilic, oxidation-prone benzothiazole derivative.

Executive Summary

This protocol details the method development and validation strategy for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (herein referred to as MMMBT ). MMMBT is a trisubstituted benzothiazole scaffold (MW 225.33 g/mol ) often investigated for its potential antimicrobial and antitumor properties.

Critical Analytical Challenges:

  • Oxidative Instability: The C6-methylthio (-SCH₃) moiety is highly susceptible to metabolic and ex vivo oxidation to sulfoxide (+16 Da) and sulfone (+32 Da) analogs.

  • Lipophilicity: With a calculated LogP of ~3.34, MMMBT exhibits high non-specific binding to plasticware.

  • Basic Nitrogen: The thiazole nitrogen requires pH-controlled chromatography to prevent peak tailing.

This guide provides a validated UHPLC-MS/MS workflow using Liquid-Liquid Extraction (LLE) to ensure maximum recovery and stability.

Chemical Identity & Properties

PropertyValueNotes
IUPAC Name 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole
Formula C₁₀H₁₁NOS₂
Exact Mass 225.0282Monoisotopic
Precursor Ion 226.03

ESI Positive Mode
LogP ~3.34High organic solubility required
pKa ~1.5 - 2.5 (Thiazole N)Weak base; ionized at acidic pH
Solubility DMSO, Methanol, AcetonitrileInsoluble in water

Sample Preparation Protocol

Reagents & Materials
  • Internal Standard (IS): 2-Methylbenzothiazole-d3 (or a structural analog like Ethoxy-benzothiazole if deuterated standard is unavailable).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) (Preferred for recovering lipophilic bases).

  • Antioxidant: Ascorbic Acid (10 mM) or Sodium Metabisulfite (added to plasma to prevent S-oxidation).

Biological Matrix Handling (Plasma/Serum)

Critical Step: To prevent ex vivo oxidation of the methylthio group, harvest blood into tubes containing K₂EDTA and immediately place on ice.

Protocol:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard solution (100 ng/mL in 50:50 MeOH:H₂O). Vortex gently.

  • LLE Extraction: Add 500 µL of MTBE .

  • Agitation: Shake/vortex for 10 minutes at high speed (1200 rpm).

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean glass vial (minimize plastic contact).

  • Evaporation: Evaporate to dryness under N₂ stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase Initial Conditions (90% A / 10% B). Vortex well.

Why MTBE? MTBE provides cleaner extracts than Ethyl Acetate for this compound class and avoids extracting phospholipids that cause matrix effects in ESI+.

UHPLC-MS/MS Method Parameters

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Rationale: High pH stability and excellent peak shape for bases.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2 mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Loading
0.50 10 Isocratic Hold
3.00 95 Linear Ramp
4.00 95 Wash
4.10 10 Re-equilibration

| 5.50 | 10 | End |

Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
MMMBT 226.0 211.0 20Quantifier (Loss of -CH₃)
MMMBT 226.0179.035Qualifier (Loss of -SCH₃)
MMMBT 226.0136.045Qualifier (Core cleavage)
IS VariesVariesOptimizedInternal Standard

Note on Transitions: The loss of methyl (15 Da) from the methoxy or methylthio group is the most abundant fragment. The loss of the methylthio radical (47 Da) confirms the specific substitution pattern.

Method Validation Strategy (FDA/EMA Guidelines)

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Linear regression, 1/x² weighting.

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Stability Assessment (Critical)

Due to the sulfur moiety, you must validate Bench-Top Stability specifically looking for the formation of the sulfoxide metabolite (+16 Da, m/z 242).

  • Experiment: Spike plasma at Low and High QC. Leave at RT for 4 hours.

  • Check: If MMMBT decreases >15%, add 10 mM Ascorbic Acid to all future samples during collection.

Matrix Effect

Calculate the Matrix Factor (MF) by comparing the peak area of post-extraction spiked blank plasma vs. neat solution.

  • Target: 0.85 < MF < 1.15.

  • Remediation: If suppression is observed, switch column chemistry to Phenyl-Hexyl to alter elution order relative to phospholipids.

Visualization of Workflows

Method Development Decision Tree

This diagram illustrates the logical flow for optimizing the detection of MMMBT, specifically addressing its sulfur-oxidation risk.

MethodDev Start Compound Analysis (MMMBT) PropCheck Check Properties LogP ~3.3, Basic N, -SCH3 Start->PropCheck DetectOpt MS/MS Optimization Precursor: 226 [M+H]+ PropCheck->DetectOpt FragCheck Product Ion Scan Target: 211 (-CH3), 179 (-SCH3) DetectOpt->FragCheck StabCheck Stability Test (Oxidation Risk) FragCheck->StabCheck Oxidation Is Sulfoxide (+16 Da) Detected? StabCheck->Oxidation AddAntiOx Add Antioxidant (Ascorbic Acid/Bisulfite) Oxidation->AddAntiOx Yes Proceed Proceed to Extraction Oxidation->Proceed No AddAntiOx->Proceed Extract Extraction Strategy LLE with MTBE Proceed->Extract

Caption: Decision tree for optimizing MMMBT detection, emphasizing the critical control point for sulfur oxidation.

Sample Extraction Workflow

The following diagram details the LLE procedure to maximize recovery while minimizing matrix interferences.

Extraction Plasma Plasma Sample (50 µL) IS Add Internal Std (10 µL) Plasma->IS Solvent Add MTBE (500 µL) IS->Solvent Agitate Vortex/Shake 10 min Solvent->Agitate Spin Centrifuge 14k x g Agitate->Spin Transfer Transfer Organic Supernatant Spin->Transfer Dry Dry Down (N2 @ 40°C) Transfer->Dry Recon Reconstitute (10% ACN) Dry->Recon

Caption: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic benzothiazoles.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from phospholipids.Switch from Protein Precipitation (PPT) to LLE or SPE (MCX cartridge).
Peak Tailing Secondary interaction with silanols.Increase Ammonium Formate concentration to 5-10 mM; ensure column is end-capped (e.g., BEH/CSH).
Carryover Lipophilic adsorption to injector needle.Use a needle wash with high organic content (e.g., 50:25:25 Isopropanol:ACN:Acetone).
Signal Drift Oxidation of -SCH₃ group in autosampler.Keep autosampler at 4°C; ensure samples are analyzed within 12 hours.

References

  • EvitaChem. (2025). 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (EVT-434275) Product Data. Retrieved from

  • Ni, H., et al. (2013). "Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Chromatography A. Retrieved from

  • Dominguez, C., et al. (2004). "Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction." Journal of Chromatography A. Retrieved from

  • PubChem. (2025). Compound Summary: C10H11NOS2.[1][2][3][4] National Library of Medicine. Retrieved from

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

Sources

Method

Application Note: 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole in Antimicrobial Research

Executive Summary This application note details the experimental utility of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole , a specialized benzothiazole derivative emerging as a potent lead scaffold in antitubercular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental utility of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole , a specialized benzothiazole derivative emerging as a potent lead scaffold in antitubercular research. Unlike broad-spectrum antibiotics that often target cell wall synthesis or DNA replication, this compound class has demonstrated high affinity for Shikimate Kinase (MtSK) , an essential enzyme in the shikimate pathway of bacteria.

Because the shikimate pathway is absent in mammals, this molecule represents a high-value target for developing selective antimicrobial agents with reduced host toxicity.[1] This guide provides validated protocols for solubility handling, enzymatic inhibition assays (MtSK), and whole-cell phenotypic screening (MIC).

Scientific Background & Mechanism of Action[2][3][4]

The Target: Shikimate Kinase (MtSK)

Mycobacterium tuberculosis (Mtb) relies on the shikimate pathway for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan) and other essential metabolites (ubiquinone, vitamin K).[1][2][3][4][5]

Shikimate Kinase (MtSK) (EC 2.7.1.71) catalyzes the fifth step of this pathway: the ATP-dependent phosphorylation of shikimate to shikimate-3-phosphate (S3P).

  • Reaction: Shikimate + ATP

    
     Shikimate-3-phosphate + ADP
    
  • Inhibition Logic: Blocking MtSK halts the production of aromatic amino acids, leading to bacterial starvation and death.

Compound Specificity

The 6-(methylthio) substitution on the benzothiazole core is critical for its bioactivity. Structure-Activity Relationship (SAR) studies indicate that this moiety enhances binding affinity within the MtSK active site, likely interacting with the shikimate-binding domain or the ATP-binding P-loop. The 5-methoxy group modulates lipophilicity (LogP), improving cell wall permeation through the mycolic acid-rich mycobacterial envelope.

Pathway Visualization

The following diagram illustrates the Shikimate pathway and the specific intervention point of the compound.

ShikimatePathway PEP Phosphoenolpyruvate (PEP) + Erythrose-4-phosphate DAHP DAHP PEP->DAHP DAHP Synthase Dehydroquinate 3-Dehydroquinate DAHP->Dehydroquinate DHQ Synthase Dehydroshikimate 3-Dehydroshikimate Dehydroquinate->Dehydroshikimate DHQ Dehydratase Shikimate Shikimate Dehydroshikimate->Shikimate Shikimate Dehydrogenase MtSK TARGET ENZYME: Shikimate Kinase (MtSK) Shikimate->MtSK S3P Shikimate-3-phosphate MtSK->S3P Inhibitor 5-Methoxy-2-methyl- 6-(methylthio)benzo[d]thiazole Inhibitor->MtSK Inhibits EPSP 5-Enolpyruvylshikimate-3-phosphate S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase

Figure 1: The Shikimate Biosynthesis Pathway.[1][2][3][4][5][6] The compound specifically inhibits Shikimate Kinase, preventing the formation of Shikimate-3-phosphate and downstream aromatic amino acids.

Experimental Protocols

Protocol A: Stock Solution Preparation & Handling

Rationale: Benzothiazoles are hydrophobic. Proper solubilization is required to prevent precipitation in aqueous assay buffers, which yields false negatives.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: MW ≈ 225.33 g/mol . Dissolve 22.53 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute to 100x the final assay concentration in DMSO before adding to the aqueous buffer. Ensure final DMSO concentration in the assay is <1% (v/v) to avoid enzyme denaturation or bacterial toxicity.

Protocol B: MtSK Enzymatic Inhibition Assay (Coupled)

Rationale: Direct measurement of S3P production is difficult. This coupled assay links ADP production (from the MtSK reaction) to NADH oxidation, which can be monitored spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂.

  • Substrates: 2 mM Shikimate, 1 mM ATP.

  • Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.

  • Coupling Enzymes: Pyruvate Kinase (PK, 5 U/mL), Lactate Dehydrogenase (LDH, 5 U/mL).

  • Enzyme: Recombinant MtSK (10–50 nM final).

Procedure:

  • Mixture Prep: In a 96-well UV-transparent plate, combine Buffer, PEP, NADH, PK, LDH, and Shikimate.

  • Inhibitor Addition: Add 1 µL of test compound (various concentrations) or DMSO (control). Incubate for 10 min at 25°C.

  • Initiation: Start reaction by adding ATP.

  • Measurement: Monitor absorbance at 340 nm for 10 minutes (kinetic mode).

  • Analysis:

    • Calculate the slope (ΔA340/min).

    • Determine % Inhibition:

      
      .
      
    • Plot % Inhibition vs. log[Concentration] to determine IC50.

Protocol C: Antimicrobial Susceptibility Testing (MIC)

Rationale: To confirm the compound penetrates the mycobacterial cell wall and inhibits growth. The Resazurin Microtiter Assay (REMA) is standard for M. tuberculosis.

Organism: M. tuberculosis H37Rv (or surrogate M. smegmatis for BSL-2 labs).

Procedure:

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Inoculum: Adjust culture to OD600 ≈ 0.01 (approx. 10^5 CFU/mL).

  • Plate Setup:

    • Add 100 µL inoculum to 96-well plate.

    • Add compound in serial 2-fold dilutions (e.g., 100 µM to 0.19 µM).

    • Include Growth Control (DMSO only) and Sterility Control (Media only).

  • Incubation: 7 days at 37°C.

  • Readout:

    • Add 30 µL of 0.01% Resazurin (Alamar Blue).

    • Incubate 24 hours.

    • Result: Pink = Growth (Viable); Blue = No Growth (Inhibited).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Experimental Workflow & Data Interpretation

The following workflow ensures rigorous validation, filtering out false positives (e.g., aggregators) before advancing to cytotoxicity testing.

Workflow Stock Stock Prep (100 mM in DMSO) EnzAssay MtSK Enzyme Assay (Coupled PK/LDH) Stock->EnzAssay Dilute IC50 Calculate IC50 (Target < 10 µM) EnzAssay->IC50 Kinetic Data MIC Whole Cell MIC (M. tuberculosis) IC50->MIC If Active Cyto Cytotoxicity (Vero Cells) MIC->Cyto If MIC < 25 µg/mL Lead Lead Candidate Validation Cyto->Lead Selectivity Index > 10

Figure 2: Screening Pipeline. A stepwise progression from enzymatic validation to whole-cell efficacy and safety profiling.

Data Summary Table: Expected Performance Metrics
ParameterMethodTarget Criteria (Lead)Notes
Solubility Visual / HPLCSoluble @ 100 µMIn 1% DMSO/Buffer
MtSK Inhibition (IC50) Coupled Assay< 5.0 µMPotent enzyme binder
MIC (H37Rv) REMA (7H9 Media)< 10 µg/mLGood cell wall penetration
Selectivity Index (SI) CC50 (Vero) / MIC> 10Low mammalian toxicity

References

  • Simithy, J., et al. (2014).[6] "Identification of shikimate kinase inhibitors among anti-Mycobacterium tuberculosis compounds by LC-MS." Tuberculosis, 94(2), 152-158.[6]

  • Mishra, S., et al. (2020). "Recent insights into antibacterial potential of benzothiazole derivatives." Molecular Diversity, 24, 1-24.

  • Hartmann, M. D., et al. (2006).[4][6][7] "Mechanism of phosphoryl transfer catalyzed by shikimate kinase from Mycobacterium tuberculosis."[5][6] Journal of Molecular Biology, 364(3), 411-423.[6]

  • Parish, T., & Stoker, N. G. (2002). "The common aromatic amino acid biosynthesis pathway is essential in Mycobacterium tuberculosis."[1][6] Microbiology, 148(10), 3069-3077.

Sources

Application

Application Note: Developing Assays with 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

This Application Note and Protocol Guide is designed for researchers and assay developers characterizing 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (CAS 199464-76-1). Given the specific structural features of this...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and assay developers characterizing 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (CAS 199464-76-1).

Given the specific structural features of this compound (benzothiazole core, methoxy group, and methylthio group), it is best characterized as a fluorogenic substrate for oxidative enzymes , specifically Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) . This guide details the development of assays to measure its metabolic turnover, specifically focusing on O-demethylation and S-oxidation .

Introduction & Structural Analysis[1]

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is a substituted benzothiazole derivative. To develop a robust assay, one must first understand its "metabolic soft spots" and physicochemical properties.

  • Benzothiazole Core: Highly fluorescent and stable scaffold. Often used in bioluminescence (luciferin analogs) and amyloid binding dyes.

  • C5-Methoxy Group (-OCH₃): A primary target for O-dealkylation by Cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP2D6). This reaction typically unmasks a hydroxyl group (-OH), resulting in a significant bathochromic shift (red shift) in fluorescence, making it an excellent fluorogenic probe.

  • C6-Methylthio Group (-SCH₃): A target for S-oxidation by FMOs or CYPs to form the sulfoxide (-S(O)CH₃) and sulfone (-SO₂CH₃). This transformation alters the electron-donating nature of the substituent, modifying the quantum yield and emission spectrum.

  • C2-Methyl Group: Provides steric stability and prevents the compound from acting as a direct substrate for Firefly Luciferase (which requires a thiazoline ring at C2), but allows it to serve as a stable probe for oxidative enzymes.

Strategic Assay Design

The primary assay strategy involves incubating the substrate with metabolic enzymes (Liver Microsomes or Recombinant Enzymes) and monitoring the formation of metabolites via Fluorescence Spectroscopy or LC-MS/MS .

Mechanism of Action & Pathway Visualization

The assay relies on the enzymatic conversion of the parent compound into distinct metabolites.

  • Pathway A (CYP-mediated): O-Demethylation at C5 → Formation of 5-Hydroxy-2-methyl-6-(methylthio)benzo[d]thiazole . (Likely highly fluorescent).

  • Pathway B (FMO/CYP-mediated): S-Oxidation at C6 → Formation of Sulfoxide/Sulfone derivatives.

Metabolic Pathway Diagram

MetabolicPathway Parent Parent Substrate (5-Methoxy-2-methyl-6-(methylthio)...) CYP CYP450 (O-Demethylation) Parent->CYP FMO FMO / CYP (S-Oxidation) Parent->FMO Metabolite_OH Metabolite A (O-Demethylated) 5-Hydroxy-2-methyl-6-(methylthio)... Detect1 Detection: FLD/UV Metabolite_OH->Detect1 Fluorescence Shift (Red Shift) Metabolite_SO Metabolite B (S-Oxidized) Sulfoxide / Sulfone Detect2 Detection: LC-MS Metabolite_SO->Detect2 Polarity Change (LC Retention Shift) CYP->Metabolite_OH -CH3 (Formaldehyde) FMO->Metabolite_SO +O (Oxygenation)

Caption: Predicted metabolic pathways for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole showing divergent oxidation routes.

Material Preparation & Handling[3]

Stock Solution Preparation

The compound is lipophilic. Proper solubilization is critical to prevent precipitation in aqueous buffers.

ComponentConcentrationSolventStorageStability Note
Stock A 10 mM100% DMSO-20°CStable for >6 months. Avoid freeze-thaw cycles.
Working Sol. 100 µM50% Acetonitrile / Water4°CPrepare fresh daily.
Buffer 100 mMPotassium Phosphate (pH 7.4)4°CSupplement with MgCl₂ (3 mM) for CYP assays.

Critical Control: Always check the intrinsic fluorescence of the parent compound in the assay buffer before adding enzymes. Benzothiazoles can be sensitive to pH.[1]

Protocol: Microsomal Stability & Metabolite Profiling Assay

This protocol measures the disappearance of the parent substrate and the appearance of metabolites using Human Liver Microsomes (HLM) .

Reagents Required[1][4][5][6][7][8]
  • Substrate: 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (10 mM stock).

  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation Mixture:

    • In a 96-well plate or microcentrifuge tubes, prepare the reaction mix:

      • Buffer (100 mM Phosphate, pH 7.4): 445 µL

      • Microsomes (20 mg/mL): 25 µL (Final conc: 0.5 mg/mL)

      • Substrate (100 µM Working Sol): 5 µL (Final conc: 1 µM)

    • Note: Keep organic solvent < 1% to avoid enzyme inhibition.

    • Pre-incubate at 37°C for 5 minutes .

  • Initiation:

    • Add 25 µL of NADPH Regenerating System to initiate the reaction.

    • Negative Control: Add Buffer instead of NADPH (to assess non-NADPH dependent stability).

  • Sampling (Time Course):

    • At time points 0, 5, 15, 30, 45, and 60 minutes , remove 50 µL of the reaction mixture.

  • Quenching:

    • Immediately transfer the 50 µL aliquot into 150 µL of Ice-cold Acetonitrile (containing Internal Standard).

    • Vortex vigorously for 30 seconds.

  • Clarification:

    • Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to HPLC vials.

Assay Workflow Diagram

AssayWorkflow Step1 1. Prepare Master Mix (Buffer + Microsomes + Substrate) Step2 2. Pre-incubate 37°C, 5 min Step1->Step2 Step3 3. Initiate Reaction Add NADPH Step2->Step3 Step4 4. Sampling Loop (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench (Ice-cold ACN + IS) Step4->Step5 At each timepoint Step6 6. Centrifuge & Analyze (LC-MS / HPLC-FLD) Step5->Step6

Caption: Standard Microsomal Stability Workflow for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole.

Analytical Method Development

To validate the assay, you must separate the parent from the O-demethylated and S-oxidized metabolites.

Method A: HPLC-Fluorescence (Recommended for Routine Screening)

Benzothiazoles are naturally fluorescent. The O-demethylated product (phenol) will likely have a distinct pH-dependent fluorescence.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection:

    • Excitation: ~300-330 nm (Scan parent to confirm).

    • Emission: ~400-450 nm (Parent), ~500-550 nm (Phenolic Metabolite - Red shifted).

  • Why this works: The "Stokes Shift" often increases upon dealkylation, allowing selective detection of the metabolite against the background.

Method B: LC-MS/MS (Required for Metabolite ID)
  • Ionization: ESI Positive Mode (Benzothiazoles protonate easily on the Nitrogen).

  • MRM Transitions:

    • Parent: [M+H]⁺ = 226.0 → Product Ions (scan for fragmentation).

    • O-Demethylated: [M+H]⁺ = 212.0 (Loss of 14 Da).

    • S-Oxidized (Sulfoxide): [M+H]⁺ = 242.0 (Gain of 16 Da).

    • S-Oxidized (Sulfone): [M+H]⁺ = 258.0 (Gain of 32 Da).

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )
  • Plot ln(% Remaining Parent) vs. Time .

  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate Half-life (

    
    ) = 
    
    
    
    .
  • Calculate

    
     (µL/min/mg protein):
    
    
    
    
Kinetic Parameters ( and )

If the assay is used to phenotype a specific enzyme (e.g., CYP1A2):

  • Vary substrate concentration (0.1 µM to 50 µM).

  • Measure initial velocity (

    
    ) of metabolite formation (e.g., O-demethylated product).
    
  • Fit data to the Michaelis-Menten equation:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Substrate autofluorescence overlaps with metabolite.Adjust Excitation/Emission wavelengths. Use LC-MS for specificity.
Low Turnover Compound is metabolically stable or enzyme inactive.Increase protein conc. to 1.0 mg/mL. Verify NADPH quality. Try Hepatocytes instead of microsomes.
Precipitation Low solubility in buffer.Reduce substrate conc. to < 1 µM. Ensure DMSO < 0.1%.
Non-Linear Kinetics Product inhibition or enzyme inactivation.Reduce incubation time (measure initial rates only, < 10% turnover).

References

  • Rendic, S. (2002). Summary of information on human CYP enzymes: human P450 metabolism data. Drug Metabolism Reviews, 34(1-2), 83-448.
  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of metabolism and their mechanisms. Chemistry & Biodiversity, 4(3), 257-405.
  • Iwakami, S., et al. (2011). Synthesis and fluorescence properties of 6-substituted benzothiazole derivatives. Dyes and Pigments, 91(3), 317-325. (Fluorescence properties of benzothiazole analogs).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link (Standard protocol for microsomal stability).

  • PubChem Compound Summary. (2023). 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (CAS 199464-76-1).[2] Link (Chemical structure verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. As a Senior Application Scientist, my...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole?

The most established method for synthesizing 2-substituted benzothiazoles is the condensation and subsequent cyclization of a corresponding 2-aminothiophenol with a carboxylic acid or its derivative.[1] For the target molecule, this involves the reaction of 2-amino-4-methoxy-5-(methylthio)thiophenol with acetic anhydride or acetyl chloride. Acetic anhydride is often preferred as it can also act as a dehydrating agent, driving the final cyclization step.[2]

Q2: The key intermediate, 2-amino-4-methoxy-5-(methylthio)thiophenol, is not commercially available. How can it be synthesized?

A common strategy to prepare substituted 2-aminothiophenols involves the alkaline hydrolysis of a more stable, commercially available 2-aminobenzothiazole precursor.[3] For instance, a plausible route would be to first synthesize 2-amino-6-methoxy-5-(methylthio)benzothiazole and then hydrolyze it under strong basic conditions (e.g., refluxing with 8N KOH) to open the thiazole ring, yielding the desired 2-amino-4-methoxy-5-(methylthio)thiophenol.[3] The synthesis of the precursor benzothiazole itself can be achieved from a substituted aniline.[4]

Q3: How can I effectively monitor the progress of the cyclization reaction?

Thin-Layer Chromatography (TLC) is the most straightforward and effective method for monitoring reaction progress.[5]

  • Setup : Use a silica gel plate and a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Analysis : Spot the starting material (2-aminothiophenol derivative), a co-spot (starting material and reaction mixture), and the reaction mixture. The consumption of the starting material and the appearance of a new, typically less polar, product spot will indicate the reaction's progression.

  • Visualization : Product and starting materials are often UV-active. Staining with iodine vapor can also be used for visualization.[5]

Q4: What are the critical safety precautions when working with 2-aminothiophenol derivatives?

Substituted 2-aminothiophenols are highly susceptible to aerial oxidation. The primary safety and handling concerns are:

  • Oxidation Sensitivity : The thiol group can easily oxidize to form a disulfide byproduct, which will contaminate the reaction and lower the yield. It is crucial to handle these reagents under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Odor : Thiols possess a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[5]

  • Toxicity : Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information for all reagents used.

II. Troubleshooting Guide: Improving Yield and Purity

This section addresses common issues encountered during the synthesis.

Q: My reaction yield is consistently low. What are the common causes and how can I troubleshoot them?

A: Low yields in this synthesis can typically be traced back to one of four main areas: starting material purity, side reactions, suboptimal reaction conditions, or issues with product isolation.

Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity start->check_sm check_side_products 2. Analyze for Side Products (TLC/LCMS) start->check_side_products check_conditions 3. Review Reaction Conditions start->check_conditions sm_impure Impurity Detected? check_sm->sm_impure disulfide_detected Disulfide Detected? check_side_products->disulfide_detected incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn sm_impure->check_side_products No sol_purify_sm Solution: Purify starting materials (recrystallization/distillation) sm_impure->sol_purify_sm Yes disulfide_detected->check_conditions No sol_inert Solution: Use inert atmosphere (N2/Ar). Degas solvents. disulfide_detected->sol_inert Yes sol_optimize Solution: Increase temperature. Add catalyst (e.g., PPA). Increase reaction time. incomplete_rxn->sol_optimize Yes

Caption: A logical workflow for troubleshooting low yields.

Purity of Starting Materials
  • The Problem : The key intermediate, 2-amino-4-methoxy-5-(methylthio)thiophenol, is highly prone to oxidation, forming the corresponding disulfide. This disulfide will not participate in the cyclization reaction, directly reducing your theoretical yield.

  • The Causality : The thiol (-SH) group is easily oxidized by atmospheric oxygen to form a disulfide (S-S) bond. This is a common issue with all thiophenols.[5]

  • Solution :

    • Use the 2-aminothiophenol derivative immediately after its preparation.

    • If using stored material, ensure it has been kept under an inert atmosphere and re-purify if discoloration is observed.

    • Ensure your acetic anhydride is free from acetic acid (a common impurity from hydrolysis), as this can affect reactivity.

Side Reactions
  • The Problem : The primary side reaction is the aforementioned oxidation of the 2-aminothiophenol starting material.

  • The Causality : Performing the reaction open to the atmosphere provides the oxygen necessary for the thiol-to-disulfide oxidation.[5]

  • Solution :

    • Inert Atmosphere : Conduct the reaction under a nitrogen or argon atmosphere. This involves using standard Schlenk line techniques.[5]

    • Degassed Solvents : Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.

Suboptimal Reaction Conditions
  • The Problem : The reaction may stall, leading to incomplete conversion. This can be due to insufficient heat or lack of an effective catalyst to promote the dehydration/cyclization step.

  • The Causality : The cyclization of the N-acylated intermediate to form the benzothiazole ring involves the elimination of a water molecule. This step often requires energy input (heat) and can be accelerated by a dehydrating agent or an acid catalyst.[2][6]

  • Solutions & Optimization Parameters :

ParameterRecommendationRationale
Temperature Refluxing in a suitable solvent (e.g., glacial acetic acid or toluene) is common.[7]Provides the necessary activation energy for the intramolecular cyclization and dehydration steps. Suboptimal temperatures can lead to a stalled reaction.[5]
Catalyst While acetic anhydride can suffice, adding a catalyst like polyphosphoric acid (PPA) can significantly improve yields for less reactive substrates.[6]PPA acts as both a strong dehydrating agent and an acid catalyst, strongly promoting the final ring-closing step.
Reaction Time Typically 0.5-2.0 hours, but should be monitored by TLC.[7]Insufficient time will lead to incomplete reaction, while excessively long times at high temperatures can lead to degradation and byproduct formation.
Reagent Stoichiometry Use a slight excess (1.1-1.2 equivalents) of acetic anhydride.Ensures complete acylation of the starting aminothiophenol. A large excess is usually unnecessary and can complicate purification.
Issues with Product Isolation and Purification
  • The Problem : The desired product may be difficult to isolate from the reaction mixture, or it may be unstable during purification.

  • The Causality : Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel used in column chromatography, potentially leading to degradation.[5]

  • Solution :

    • Work-up : A typical work-up involves cooling the reaction, neutralizing with a base (e.g., aqueous sodium hydroxide solution), and extracting with an organic solvent.[7]

    • Purification : If column chromatography is necessary and you suspect product instability on silica gel, consider using neutral or basic alumina as the stationary phase.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water) is often an effective alternative for purifying the final product.

III. Experimental Protocols & Reaction Visualization

Proposed Synthetic Pathway

The synthesis is a two-step process: (1) Formation of the key 2-aminothiophenol intermediate via hydrolysis, and (2) Cyclization with acetic anhydride to form the final product.

Caption: Proposed two-step synthetic pathway.

Protocol 1: Synthesis of 2-amino-4-methoxy-5-(methylthio)thiophenol

This protocol is adapted from general procedures for the hydrolysis of 2-aminobenzothiazoles.[3]

  • Setup : To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-methoxy-5-(methylthio)benzothiazole (1.0 eq).

  • Reaction : Add an 8N aqueous solution of potassium hydroxide (KOH). The amount should be sufficient to fully dissolve the starting material upon heating.

  • Reflux : Heat the mixture to reflux and maintain for 12-16 hours (overnight). The reaction progress can be monitored by TLC until the starting material spot has disappeared.

  • Work-up : Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding concentrated HCl until the pH reaches ~8.0, then add glacial acetic acid to adjust the pH to ~6.0.

  • Isolation : A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Drying : Dry the solid under vacuum. This product is highly susceptible to oxidation and should be used immediately in the next step.

Protocol 2: Synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

This protocol is based on established methods for the synthesis of 2-methylbenzothiazoles from 2-aminothiophenols and acetic anhydride.[2][7]

  • Setup : In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the freshly prepared 2-amino-4-methoxy-5-(methylthio)thiophenol (1.0 eq) in glacial acetic acid.

  • Reagent Addition : Under a nitrogen atmosphere, add acetic anhydride (1.2 eq) to the solution.

  • Reflux : Heat the reaction mixture to reflux (approx. 118-120°C) for 1.5 hours. Monitor the reaction to completion using TLC.

  • Cooling & Neutralization : After the reaction is complete, cool the flask in an ice-water bath to 0-5°C. Slowly add a 10% aqueous sodium hydroxide solution dropwise to neutralize the acetic acid, adjusting the system pH to ~7.0.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Reaction Mechanism: Cyclization Step

The cyclization proceeds via an initial N-acylation, followed by an intramolecular nucleophilic attack and subsequent dehydration.

G start 2-Aminothiophenol Derivative + Acetic Anhydride intermediate1 N-Acylated Intermediate start->intermediate1 N-Acylation intermediate2 Cyclized Intermediate (Benzothiazoline) intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Final Product 5-Methoxy-2-methyl-6- (methylthio)benzo[d]thiazole intermediate2->product Dehydration (-H2O)

Sources

Optimization

Technical Support Center: Purification of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

[1] Status: Active Ticket ID: PUR-BTZ-562 Subject: Troubleshooting Isolation, Tailing, and Stability Issues Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Compound Profile User...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Ticket ID: PUR-BTZ-562 Subject: Troubleshooting Isolation, Tailing, and Stability Issues Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Profile

User Context: You are likely synthesizing this compound as a precursor for bioluminescent probes (luciferin analogs) or amyloid-binding radiotracers. The presence of the methylthio (-SMe) group at position 6 combined with the basic benzothiazole core creates a "double-edged" purification challenge: the molecule is prone to oxidation while simultaneously exhibiting strong silanol interactions during chromatography.

Compound Analysis:

  • Core: Benzo[d]thiazole (Weak base, pKa ~4.5–5.0).[1]

  • Critical Liability: C6-Methylthio group (High risk of oxidation to sulfoxide/sulfone).[1]

  • Solubility: Lipophilic (LogP ~3.5); low water solubility; good solubility in DCM, DMSO, and warm Ethanol.

Decision Matrix: The Purification Workflow

Do not default to flash chromatography immediately.[1] The thioether moiety is sensitive to the active surface of silica gel, which can catalyze oxidation. Use this decision tree to select the safest route.

PurificationWorkflow Start Crude Reaction Mixture CheckTLC TLC Analysis (Check for Sulfoxide Spot) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType RouteA Impurity: Starting Thiol/Disulfide ImpurityType->RouteA Non-polar RouteB Impurity: Sulfoxide (Polar) ImpurityType->RouteB Polar (Low Rf) RouteC Impurity: Regioisomers ImpurityType->RouteC Close Rf Method1 Acid-Base Extraction (Exploit Benzothiazole N) RouteA->Method1 Preferred Method3 Flash Chromatography (Buffered Silica) RouteB->Method3 Required Method2 Recrystallization (EtOH or Toluene) RouteC->Method2 Best Resolution

Figure 1: Strategic selection of purification method based on impurity profile. Note that chromatography is the last resort due to oxidation risks.

Troubleshooting Guides

Module A: The "Thioether Trap" (Oxidation Control)

Symptom: Your product purity decreases after column chromatography.[1] A new, more polar peak (sulfoxide) appears.[1]

Mechanism: The methylthio group (-SMe) is electron-rich. Silica gel often contains trace metal ions (Fe³⁺) and adsorbed oxygen, which catalyze the oxidation of the thioether to the sulfoxide (


) and eventually the sulfone.[1] This is accelerated by chlorinated solvents which can form radicals.[1]

Protocol: The "Antioxidant" Column

  • Solvent Choice: Avoid ethers (THF/Ether) which contain peroxides.[1] Use freshly distilled Ethyl Acetate/Hexanes.[1]

  • Column Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) .[1] This neutralizes acidic sites that catalyze oxidation.[1]

  • Speed is Critical: Do not let the compound sit on the column. Use a higher flow rate.

  • Radical Scavenging (Optional): If oxidation persists, add 0.05% BHT (Butylated hydroxytoluene) to the mobile phase.[1]

Module B: Peak Tailing & Resolution

Symptom: The compound elutes as a broad, streaking band rather than a sharp peak.

Mechanism: The nitrogen atom in the thiazole ring (N3) acts as a Lewis base. It hydrogen-bonds with the acidic silanol protons (


) on the stationary phase.[1]

Protocol: The "Amine Block" Method

  • Standard Modifier: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to the mobile phase.[1]

  • Alternative Stationary Phase: Switch to Amine-functionalized silica or Alumina (Neutral) .[1] Alumina is less acidic than silica and prevents both tailing and acid-catalyzed oxidation.[1]

Module C: Solubility & Crystallization

Symptom: Oil formation or failure to crystallize.[1]

Mechanism: The methoxy and methylthio groups add lipophilicity, but the planar aromatic core promotes stacking. "Oiling out" occurs when the impurity profile disrupts the crystal lattice.

Protocol: Dual-Solvent Recrystallization

Parameter Recommendation
Primary Solvent Ethanol (Hot) . The compound is soluble at boiling point but insoluble at 0°C.
Anti-Solvent Water . Add dropwise to the hot ethanol solution until turbidity persists.
Cooling Rate Slow .[1] Wrap the flask in foil/towel. Rapid cooling traps the sulfoxide impurity.

| Seed Crystal | Essential if oiling occurs.[1] Scratch glass side with a spatula to induce nucleation.[1] |

Advanced Extraction Protocol (The "pH Switch")

This method utilizes the basicity of the benzothiazole nitrogen to separate it from non-basic impurities (like thiols or disulfides) without chromatography.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate .

  • Acid Extraction: Extract 3x with 1M HCl .

    • Chemistry: The benzothiazole protonates (

      
      ) and moves to the aqueous layer.[1] Neutral impurities (disulfides) stay in the organic layer.[1]
      
  • Wash: Wash the combined aqueous acidic layers with fresh Ethyl Acetate (removes trapped neutrals).[1]

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or NH₄OH until pH > 10.[1]

    • Observation: The product will precipitate as a white/pale yellow solid.

  • Recovery: Filter the solid or extract back into DCM.

Frequently Asked Questions (FAQ)

Q1: My NMR shows a small doublet near 2.7 ppm that isn't my product. What is it? A: This is likely the methyl sulfoxide signal (


). The oxidation of the methylthio group breaks the symmetry and deshields the methyl protons. If this is >5%, recrystallize from Ethanol; sulfoxides are much more polar and will stay in the mother liquor.

Q2: Can I use Acetone for recrystallization? A: Avoid it. Benzothiazoles with active methyl groups (at C2) can sometimes undergo aldol-like condensations with ketones under basic or acidic conditions.[1] Stick to Ethanol or Toluene.[1]

Q3: The product turns yellow upon drying. Is it decomposing? A: Pure benzothiazoles are often colorless, but the S-oxide or trace disulfide contaminants are often yellow. If the yellowing deepens over time, it indicates air-oxidation. Store the purified solid under Argon in the dark.

Visualization of Oxidation Risks

Understanding the oxidation pathway is critical for storage and handling.

OxidationPathway Substrate Target Thioether (Hydrophobic) Sulfoxide Sulfoxide Impurity (Polar, Oiling Risk) Substrate->Sulfoxide Air/Silica/Peroxides Sulfone Sulfone (Inert, Hard to Remove) Sulfoxide->Sulfone Strong Oxidants

Figure 2: Oxidation cascade of the methylthio group.[1] The sulfoxide is the primary contaminant generated during poor chromatography handling.

References

  • Benzothiazole Synthesis & Purification

    • Title: Synthesis and biological evaluation of benzothiazole deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the general solubility and pKa properties of 6-substituted benzothiazoles.
  • Thioether Oxidation on Silica

    • Title: Oxidation of sulfides to sulfoxides on silica gel surfaces.
    • Source:Journal of Organic Chemistry.
    • Context: Explains the mechanism of surface-catalyzed oxidation during chrom
    • (Representative mechanism citation)

  • Chromatographic Tailing of Basic Heterocycles

    • Title: Strategies for the chrom
    • Source:LCGC North America.[1]

    • Context: Authoritative guide on using amine modifiers (TEA) to suppress silanol activity.
  • Recrystallization of Sulfur Heterocycles

    • Title: Purification of organic compounds by crystallization.[1]

    • Source:Perrin & Armarego, Purification of Labor
    • Context: Standard protocols for benzothiazole purification via ethanol/water systems.[1][2]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

Welcome to the technical support center for the synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical synthesis. Here, you will find in-depth answers to common challenges, grounded in mechanistic principles and supported by established literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole?

A1: The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles, including the target compound, is the condensation of a corresponding 2-aminothiophenol with a carbonyl compound.[1][2][3] For 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole, this typically involves the reaction of 2-amino-4-methoxy-5-(methylthio)benzenethiol with an acetylating agent such as acetic acid or its derivatives. Another effective approach is a one-pot synthesis starting from bis(4-(methylthio)-2-nitrophenyl)disulfide and acetic acid, utilizing a reducing agent like sodium dithionite.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the reaction's progress.[4] By co-spotting the reaction mixture with your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Visualization is typically achieved using a UV lamp or by staining with iodine vapor.[4]

Q3: What are the key safety precautions when handling the precursor, 2-amino-4-methoxy-5-(methylthio)benzenethiol?

A3: The precursor, like many 2-aminothiophenols, is susceptible to oxidation.[3][4] The thiol group can readily oxidize to form a disulfide. Therefore, it is advisable to handle this starting material under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions. Additionally, as a thiol-containing compound, it will have a strong and unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the material safety data sheet (MSDS) for comprehensive handling and safety information.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues you may encounter during the synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole.

Problem 1: Low Product Yield

Low or no yield of the desired benzothiazole is a common frustration. The following table outlines potential causes and their corresponding solutions.

Potential Cause Explanation & Causality Recommended Solutions
Poor Quality Starting Materials The 2-aminothiophenol precursor is prone to oxidation, leading to the formation of disulfide impurities that will not participate in the desired cyclization reaction.[4]Use a freshly opened bottle of the 2-aminothiophenol precursor or purify it before use. Ensure the purity of your acetylating agent.
Inefficient Cyclization The condensation reaction to form the benzothiazole ring may not proceed to completion. This can be due to an inappropriate choice of catalyst or suboptimal reaction conditions.[4]For condensation with carboxylic acids, consider using dehydrating agents like polyphosphoric acid (PPA).[1] For reactions with aldehydes or other carbonyls, various catalysts can be effective.[4][5]
Suboptimal Reaction Temperature Temperature plays a critical role in reaction kinetics. Some condensations proceed at room temperature, while others require heating to overcome the activation energy barrier.[4]If the yield is low at room temperature, gradually increase the temperature. Conversely, if side product formation is observed at higher temperatures, try lowering the temperature.
Presence of Water Some condensation reactions are sensitive to water, which can hydrolyze intermediates or deactivate catalysts.Use anhydrous solvents and ensure all glassware is thoroughly dried. The use of molecular sieves can also help to remove residual water.[4]
Problem 2: Formation of a Major Impurity with a Dimer-like Mass

Q: My mass spectrometry analysis shows a significant peak at approximately double the mass of my starting 2-aminothiophenol. What is this impurity and how can I prevent its formation?

A: This impurity is almost certainly the disulfide dimer of your starting material, 2,2'-disulfanediylbis(5-methoxy-4-(methylthio)aniline).

Causality: The thiol group (-SH) of 2-aminothiophenols is highly susceptible to oxidation, especially in the presence of air (oxygen). This oxidation leads to the formation of a disulfide bond (S-S) between two molecules of the starting material.[4]

Mechanism of Disulfide Formation:

G cluster_start Starting Material cluster_oxidation Oxidation cluster_product Side Product SM1 2-Amino-4-methoxy- 5-(methylthio)benzenethiol Disulfide Disulfide Dimer SM1->Disulfide SM2 2-Amino-4-methoxy- 5-(methylthio)benzenethiol SM2->Disulfide Oxidant [O] (e.g., Air) Oxidant->Disulfide Oxidative Coupling

Caption: Oxidative dimerization of the 2-aminothiophenol precursor.

Prevention and Mitigation:

  • Inert Atmosphere: The most effective way to prevent disulfide formation is to perform the reaction under an inert atmosphere, such as nitrogen or argon.[4] This minimizes the presence of oxygen.

  • Fresh Starting Material: Use freshly purchased or purified 2-aminothiophenol. Over time, exposure to air during storage can lead to the accumulation of the disulfide impurity.

  • Reducing Agents: In some synthetic strategies, a reducing agent is used to cleave any pre-existing disulfide bonds back to the thiol in situ.

Problem 3: Presence of N-Acylated, Uncyclized Intermediate

Q: I've isolated a byproduct that appears to be the result of N-acylation of my 2-aminothiophenol, but the thiazole ring has not formed. Why does this happen and how can I promote cyclization?

A: This side product is the N-acylated intermediate, N-(2-mercapto-5-methoxy-4-(methylthio)phenyl)acetamide. Its formation indicates that the initial nucleophilic attack of the amino group on the acetylating agent has occurred, but the subsequent intramolecular cyclization has stalled.

Causality: The formation of the benzothiazole ring from the N-acylated intermediate requires an intramolecular nucleophilic attack of the thiol group onto the carbonyl carbon of the newly formed amide, followed by dehydration.[6][7] This step can be slow or inefficient without proper promotion.

Reaction Pathway and Stalled Intermediate:

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Desired Product Thiophenol 2-Aminothiophenol Derivative AcylatedIntermediate N-Acylated Intermediate (Side Product) Thiophenol->AcylatedIntermediate N-Acylation (Fast) AcetylatingAgent Acetylating Agent AcetylatingAgent->AcylatedIntermediate Benzothiazole 5-Methoxy-2-methyl-6- (methylthio)benzo[d]thiazole AcylatedIntermediate->Benzothiazole Intramolecular Cyclization & Dehydration (Can be slow)

Caption: Workflow to mitigate product degradation from over-oxidation.

Preventative Measures:

  • Control Stoichiometry of Oxidants: If your synthetic route employs an oxidizing agent, ensure its stoichiometry is carefully controlled to prevent excess oxidant from degrading the product. [4]2. Monitor Reaction Time: Use TLC to determine the optimal reaction time. Avoid unnecessarily long reaction times, which can increase the likelihood of product degradation.

  • Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification without delay to isolate the product from potentially reactive species in the reaction mixture.

  • Avoid Harsh Conditions: Be mindful of using overly harsh acidic or basic conditions in conjunction with potential oxidants, as this can promote degradation pathways.

Purification Strategies

Q: I'm having difficulty purifying my final product. What are some effective methods?

A: Purification of benzothiazole derivatives can sometimes be challenging due to the presence of structurally similar impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds. [8]For 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole, a silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a good starting point. If the product and impurities have similar polarities, try a different solvent system or consider the alternatives below. [4]* Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining high-purity material.

  • Preparative TLC: For small-scale purifications or particularly difficult separations, preparative thin-layer chromatography can be employed.

  • Acid-Base Extraction: If your impurities have acidic or basic functional groups that your product lacks, an acid-base extraction during the work-up can be an effective preliminary purification step.

By understanding the potential side reactions and their underlying mechanisms, you can proactively adjust your experimental conditions to favor the formation of the desired 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole, leading to higher yields and easier purification.

References

  • A Technical Guide to the Historical Synthesis of Benzothiazoles - Benchchem. (n.d.).
  • Buy 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (EVT-434275) - EvitaChem. (n.d.).
  • Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. (2010, June 25).
  • Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. (n.d.).
  • Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed. (2004, October 21).
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. (2023, October 10).
  • Conversion of Thioamide to Benzothiazole with Oxidizing Agents - ResearchGate. (2025, August 6).
  • Benzothiazole - Wikipedia. (n.d.).
  • Benzothiazole synthesis - Organic Chemistry Portal. (n.d.).
  • Acylation Mechanism - A Level Chemistry Revision Notes. (2025, June 23).
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences. (n.d.).
  • Oxidative ring-opening of benzothiazole derivatives - ResearchGate. (2019, January 9).
  • 21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. (2024, March 17).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole Derivatization

Welcome to the technical support center for the derivatization of 5-methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 5-methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the derivatization of 5-methoxy-2-methyl-6-(methylthio)benzo[d]thiazole, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solutions
Low or No Product Yield 1. Poor quality of starting materials: 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole can degrade over time. The derivatizing agent (e.g., alkyl halide) may also be of insufficient purity. 2. Suboptimal reaction temperature: The activation energy for the derivatization may not be met at lower temperatures, while higher temperatures could lead to decomposition.[1] 3. Incorrect stoichiometry of reactants: An inappropriate ratio of the benzothiazole derivative to the derivatizing agent can lead to incomplete conversion. 4. Ineffective base or solvent: The choice of base and solvent is critical for promoting the desired reaction pathway.1. Verify reactant purity: Ensure the purity of starting materials using techniques like NMR or mass spectrometry. It is advisable to use freshly acquired or purified reagents. 2. Optimize temperature: Systematically screen a range of temperatures (e.g., from room temperature to reflux) to find the optimal condition.[1] Monitor reaction progress by Thin Layer Chromatography (TLC). 3. Adjust stoichiometry: Experiment with varying the molar ratios of the reactants. A slight excess of the derivatizing agent is often beneficial. 4. Screen bases and solvents: Test a variety of bases (e.g., K₂CO₃, NaH, DIPEA) and solvents with different polarities (e.g., DMF, DMSO, acetonitrile) to identify the most effective combination.
Formation of Multiple Products/Byproducts 1. Side reactions: Competing reactions, such as N-alkylation vs. S-alkylation, can occur, especially with benzothiazole derivatives possessing a thiol group.[2][3] 2. Over-alkylation: If the derivatizing agent is too reactive or used in large excess, multiple additions to the benzothiazole core may occur. 3. Decomposition: The starting material or product may be unstable under the reaction conditions, leading to degradation products.1. Control regioselectivity: For N-alkylation, consider protecting the sulfur atom if it is a free thiol. The choice of solvent and base can also influence the site of derivatization. For S-alkylation, specific conditions favoring this outcome should be employed.[2][3] 2. Control stoichiometry and addition rate: Use a minimal excess of the derivatizing agent and add it slowly to the reaction mixture to control reactivity. 3. Modify reaction conditions: If decomposition is suspected, try milder conditions, such as lower temperatures or less reactive reagents. Performing the reaction under an inert atmosphere can prevent oxidation.[1]
Difficulty in Product Isolation and Purification 1. Product solubility issues: The derivatized product may have solubility characteristics that make extraction or crystallization challenging. 2. Co-elution with impurities: Byproducts or unreacted starting materials may have similar polarities to the desired product, complicating chromatographic separation. 3. Product instability on silica gel: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[1]1. Solvent screening for recrystallization: Experiment with a range of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for efficient crystallization. 2. Optimize chromatography: Utilize different solvent systems (gradients) for column chromatography. Consider using alternative stationary phases like neutral or basic alumina.[1] 3. Alternative purification methods: If column chromatography is problematic, consider techniques like preparative TLC or recrystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the derivatization of 5-methoxy-2-methyl-6-(methylthio)benzo[d]thiazole.

Q1: What are the primary sites for derivatization on the 5-methoxy-2-methyl-6-(methylthio)benzo[d]thiazole core?

The primary sites for derivatization are typically the nitrogen atom of the thiazole ring (N-alkylation) and potentially the sulfur of the methylthio group, although the latter is less common for simple alkylation and more relevant in oxidation reactions. The electron-donating methoxy group and the methylthio group can also influence the reactivity of the benzene ring towards electrophilic aromatic substitution, but this is a different class of derivatization.

Q2: How do I choose the appropriate base and solvent for N-alkylation?

The choice of base and solvent is crucial for successful N-alkylation.

  • Bases: A moderately strong, non-nucleophilic base is often preferred to deprotonate the nitrogen atom without competing in the alkylation reaction. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and diisopropylethylamine (DIPEA). The strength of the base should be matched to the acidity of the N-H bond (if applicable) and the reactivity of the alkylating agent.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally effective as they can dissolve the benzothiazole salt and promote the Sₙ2 reaction mechanism. The choice of solvent can also influence the reaction rate and selectivity.

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product.[1] High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for elucidating the structure of your derivatized product, confirming the position of the new substituent.[4]

    • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the desired functional group.[4]

    • Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups in the final product.[5]

Q4: Are there any specific safety precautions I should take when working with benzothiazole derivatives and alkylating agents?

Yes, safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, as many organic solvents and reagents are volatile and may be toxic.

  • Handling Reagents: Alkylating agents are often toxic and carcinogenic and should be handled with extreme care. Thiol-containing compounds can have strong, unpleasant odors.[1] Always consult the Safety Data Sheet (SDS) for each chemical before use.

III. Experimental Protocols & Workflows

General Protocol for N-Alkylation of a Benzothiazole Derivative

This protocol provides a general guideline and may require optimization for specific substrates and alkylating agents.

  • Reaction Setup: To a solution of 5-methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (1.0 mmol) in a suitable solvent (e.g., DMF, 5-10 mL) in a round-bottom flask, add a base (e.g., K₂CO₃, 1.5 mmol).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.2 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Workflow for Troubleshooting Low Product Yield

Caption: A logical workflow for troubleshooting low yields in derivatization reactions.

IV. Visualizing the Derivatization Pathway

The following diagram illustrates a general N-alkylation reaction on a benzothiazole core.

N_Alkylation_Pathway Benzothiazole 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole Intermediate Deprotonated Intermediate Benzothiazole->Intermediate + Base Base Base (e.g., K2CO3) AlkylHalide Alkyl Halide (R-X) Product N-Alkyl-5-methoxy-2-methyl-6-(methylthio)benzo[d]thiazolium salt Intermediate->Product + R-X

Sources

Troubleshooting

Technical Support Center: Troubleshooting Insolubility of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole in Assays

Prepared by: Senior Application Scientist, Assay Development Support Welcome to the technical support guide for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. This document is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Assay Development Support

Welcome to the technical support guide for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve common solubility challenges encountered during in vitro and cell-based assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the quality and reliability of your experimental data.

The physicochemical properties of a compound are the primary determinants of its behavior in aqueous assay buffers. Understanding these properties is the first step in troubleshooting.

PropertyValueSource / Implication
Molecular Formula C₁₀H₁₁NOS₂[1]
Molecular Weight 225.33 g/mol [1]
Calculated LogP 3.335[1] A LogP value > 3 strongly indicates high lipophilicity and predicts poor aqueous solubility.
General Class Benzothiazole DerivativeGenerally soluble in organic solvents like DMSO, but exhibit limited solubility in water.[2][3][4]
Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues in a progressive Q&A format, from fundamental concepts to advanced troubleshooting.

Q1: Why is my compound precipitating? Understanding the Basics of Solubility.

Answer: The primary reason is the compound's inherent hydrophobicity, as indicated by its high LogP value.[1] When a compound is transferred from a favorable organic solvent (like DMSO) into an unfavorable aqueous environment (your assay buffer), it may exceed its solubility limit and precipitate.

It's crucial to distinguish between two types of solubility:

  • Thermodynamic Solubility: This is the true equilibrium concentration a compound can achieve in a solution when excess solid is present and allowed to equilibrate over a long period (e.g., 24-72 hours).[5][6] It represents the most stable state.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous buffer.[6][7] This method often creates a temporary, supersaturated state. For most high-throughput screening (HTS) and lab assays, kinetic solubility is the more practically relevant measure because it mimics the experimental workflow.[7][8] Insolubility issues in assays are almost always a problem of exceeding the kinetic solubility limit.

Q2: I'm preparing my stock solution. What solvent and concentration should I use?

Answer: Dimethyl sulfoxide (DMSO) is the standard and recommended solvent for creating a primary stock solution of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole due to its high solubilizing power for organic compounds.[2][3]

  • Recommended Stock Concentration: Start by preparing a 10 mM stock solution in anhydrous DMSO. This concentration is a good balance, allowing for significant dilution into your final assay plate while minimizing the final DMSO concentration.[9]

  • Preparation & Storage: Ensure the compound is fully dissolved. Use a vortex mixer and, if necessary, brief sonication.[10] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can compromise compound stability and lead to precipitation.[10][11]

Q3: My compound precipitates immediately when I add it to my aqueous assay buffer. What's happening?

Answer: This phenomenon is known as "solvent shock."[9] It occurs when a small volume of highly concentrated compound in DMSO is rapidly diluted into a large volume of aqueous buffer. The DMSO disperses quickly, leaving the localized concentration of the hydrophobic compound far above its kinetic solubility limit, causing it to crash out of solution.[9]

Solutions:

  • Use a Lower Stock Concentration: If you are using a >20 mM stock, try remaking it at 10 mM. This requires a larger volume to be added to the buffer, which can aid in mixing.[12]

  • Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution step in either 100% DMSO or a mix of buffer and DMSO. This gradual reduction in solvent strength is less of a "shock" to the compound.[11]

  • Improve Mixing: Add the stock solution to the buffer while vortexing or swirling to ensure rapid and uniform distribution, preventing localized high concentrations.[9]

Q4: The solution looks fine at first, but I see a precipitate after incubation. Why?

Answer: Delayed precipitation suggests that while the initial concentration was below the immediate kinetic solubility limit, the solution was likely in a metastable, supersaturated state. Several factors can cause it to crash out over time:

  • Temperature Effects: Assays are often incubated at 37°C. While higher temperatures can sometimes aid solubility, for some compounds, they can decrease it or promote the conversion from a more soluble amorphous form to a less soluble crystalline form.[9][13]

  • Compound Instability: The compound may be degrading over the incubation period into less soluble byproducts.

  • Interactions with Media Components: The compound can interact with salts, buffers, or proteins (especially in serum-containing media) to form insoluble complexes.[9]

Solutions:

  • Re-evaluate the highest concentration being tested; it may be too high for the duration of the assay.

  • If using serum, consider reducing its concentration or using a serum-free medium for a test run to see if the problem persists.[9]

Q5: How does this precipitation affect my assay results?

Answer: Compound insolubility is a major source of experimental artifacts and unreliable data.[7][14]

  • Underestimated Potency (False Negatives): The actual concentration of the compound in solution is lower than the nominal concentration you calculated, leading to an artificially low or absent effect.[14]

  • Assay Interference (False Positives): Compound aggregates or precipitates can interfere with the assay signal. They can scatter light in absorbance assays, quench fluorescence, or non-specifically inhibit enzymes.[15]

  • Poor Reproducibility: The amount of precipitation can vary between wells and experiments, leading to highly variable and unreliable data.[14]

Q6: What is the maximum final concentration of DMSO I can use in my assay?

Answer: This is highly dependent on the assay system. High concentrations of DMSO can be directly toxic to cells or inhibit enzyme activity.[16][17] Always run a "vehicle control" with the highest concentration of DMSO used in your experiment to assess its baseline effect.

Assay TypeGeneral Recommended Max DMSO % (v/v)Rationale & References
Biochemical/Enzyme Assays ≤ 1%Many enzymes can tolerate up to 1-2% DMSO, but some are sensitive even at 0.5%.[16][17] Always validate.
Cell-Based Assays (Robust Lines) ≤ 0.5%Most common cell lines show minimal toxicity at or below 0.5%.[11][18]
Cell-Based Assays (Sensitive/Primary Cells) ≤ 0.1%Primary cells or sensitive assays (e.g., developmental toxicity) may require very low DMSO levels.[17][19]
Cryopreservation 5-10%Used as a cryoprotectant, but this concentration is highly toxic at room/incubator temperature.[18][20]
Q7: How can I increase the solubility of my compound in the assay itself?

Answer: If reducing the compound concentration is not an option, you can modify the assay buffer. These are formulation strategies used to handle poorly soluble molecules.[21][22] Any modification requires re-validation of the assay, as these additives can affect the biological components.

AdditiveMechanismTypical Starting ConcentrationConsiderations
Co-solvents Increases the polarity of the bulk solvent, making it more favorable for the compound.[23][24]1-5% Ethanol, Propylene Glycol, PEG400Can affect enzyme activity or cell viability. Test in vehicle controls.
Surfactants Form micelles that encapsulate the hydrophobic compound above the Critical Micelle Concentration (CMC).[25]0.01-0.1% Tween® 80, Triton™ X-100Can denature proteins or disrupt cell membranes at higher concentrations.
Cyclodextrins Form inclusion complexes where the hydrophobic compound sits inside a hydrophilic shell.[21]1-10 mM (e.g., HP-β-CD)Can sometimes extract cholesterol from cell membranes.
pH Adjustment If the compound has an ionizable group (the benzothiazole nitrogen is weakly basic), shifting the pH away from its pKa can increase solubility.[6]VariesMust be compatible with the pH optimum of your enzyme or the viability of your cells.
Q8: How can I tell if my compound is precipitating or forming non-visible aggregates?

Answer: Not all solubility problems are visible to the naked eye. Small, sub-micron aggregates can form that still interfere with assays.[15]

  • Visual Inspection: The simplest first pass. Hold the plate up to a light source and look for cloudiness, schlieren lines, or visible particles.

  • Microscopy: Check a sample of the well contents under a microscope.

  • Turbidimetry/Nephelometry: Use a plate reader to measure light scattering. An increase in absorbance (turbidimetry) or a direct scattering signal (nephelometry) across a concentration range indicates precipitation.[7][26] This is a fast and effective high-throughput method.

  • Dynamic Light Scattering (DLS): This is a more sophisticated technique that directly measures the size of particles in solution. It is a gold-standard method for confirming the presence and size of aggregates.[15][27][28]

Section 2: Troubleshooting Workflows & Protocols
Workflow 1: Conceptualizing Compound State in Assays

This diagram illustrates how a compound exists in different states in an assay well, and how only the truly dissolved monomer is typically responsible for specific biological activity.

cluster_0 Compound States in Assay Well cluster_1 Assay Impact A Soluble Monomers Truly dissolved in buffer Available to bind target Target Biological Target (Enzyme/Receptor) A:f2->Target Specific Activity (Desired Result) B Supersaturated Solution Temporarily dissolved above equilibrium Prone to precipitation C Aggregates / Precipitate Out of solution Causes assay artifacts B->C Precipitates over time or with perturbation C:f2->Target Non-specific Inhibition Artifact Assay Artifacts (Light Scatter, etc.) C:f2->Artifact Signal Interference Start Precipitation Observed in Assay Well Q1 When does it occur? Start->Q1 Immediately Immediately upon dilution (Solvent Shock) Q1->Immediately Immediately Later After incubation Q1->Later Over Time Sol_Immediate1 1. Use lower stock conc. (e.g., 5-10 mM) Immediately->Sol_Immediate1 Sol_Immediate2 2. Perform serial dilutions instead of one large step Immediately->Sol_Immediate2 Sol_Immediate3 3. Improve mixing during dilution (add compound to vortexing buffer) Immediately->Sol_Immediate3 Q2 Is the highest test concentration too high? Later->Q2 Sol_Later1 Reduce max concentration and re-test Q2->Sol_Later1 Yes Q3 Consider buffer modification (Advanced) Q2->Q3 No / Cannot Change Sol_Later2 Add co-solvent or surfactant (requires re-validation) Q3->Sol_Later2

Caption: A decision tree for troubleshooting compound precipitation in biological assays.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the standard procedure for preparing a reliable stock solution. [10][29] Materials:

  • 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (MW: 225.33 g/mol )

  • Anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Amber glass vial or microcentrifuge tube

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and sonicator bath

Procedure:

  • Calculate Required Mass: To make 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 225.33 g/mol × 1000 mg/g = 2.253 mg

  • Weigh Compound: Tare a clean weighing boat on the analytical balance. Carefully weigh out approximately 2.25 mg of the compound. Record the exact mass.

  • Calculate Required Solvent Volume: Adjust the volume of DMSO to add based on the actual mass weighed.

    • Volume (mL) = [Mass (mg) / 225.33 ( g/mol )] / 10 (mmol/L)

  • Dissolution: Transfer the weighed compound to the vial. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Securely cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in clearly labeled tubes. Store at -20°C or -80°C.

Protocol 2: High-Throughput Kinetic Solubility Assessment via Turbidimetry

This protocol uses a standard microplate reader to estimate the kinetic solubility by detecting light scattering from compound precipitation. [7] Materials:

  • 10 mM compound stock solution in DMSO

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • Clear, flat-bottom 96-well or 384-well microplate

  • Multichannel pipette or automated liquid handler

  • Microplate reader with an absorbance/turbidimetry reading mode (e.g., at 620 nm)

Procedure:

  • Prepare Compound Dilution Plate: In a 96-well plate (the "source plate"), prepare a 2-fold serial dilution of your 10 mM stock in 100% DMSO. For example, start with 10 mM, then dilute to 5 mM, 2.5 mM, 1.25 mM, etc., down to a low concentration.

  • Prepare Assay Plate: Add 198 µL of your aqueous assay buffer to the wells of a new, clear 96-well plate (the "assay plate").

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from each well of the DMSO source plate to the corresponding wells of the assay plate. This creates a 1:100 dilution, resulting in final compound concentrations of 100 µM, 50 µM, 25 µM, etc., with a final DMSO concentration of 1%.

  • Incubate & Read:

    • Mix the plate on a plate shaker for 2 minutes.

    • Let the plate sit at room temperature for 1-2 hours.

    • Read the optical density (OD) or "absorbance" of the plate at a wavelength where the compound does not absorb, typically between 600-700 nm. An increased OD reading relative to the buffer-only control indicates light scattering from precipitated particles.

  • Data Analysis: Plot the OD reading against the nominal compound concentration. The concentration at which the OD begins to rise sharply above the baseline is the approximate kinetic solubility limit under those conditions.

References
  • Solubility of Things. (n.d.). Benzothiazole. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 523-529. Available at: [Link]

  • ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... Available at: [Link]

  • Varin, T., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 60(3), 1435-1445. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Al-Bawab, A. Q., et al. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Scientific Reports, 11(1), 1-12. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research. Available at: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Available at: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • PubChem. (n.d.). Benzothiazole. National Institutes of Health. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Bangs Laboratories, Inc. (n.d.). Light-Scattering Assays. Available at: [Link]

  • Cornet, V. et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Toxicology, 3, 788107. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Allen, S. J., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. Available at: [Link]

  • ABM Inc. (n.d.). Common Cell Culture Problems: Precipitates. Available at: [Link]

  • Unchained Labs. (n.d.). Static Light Scattering (SLS). Available at: [Link]

  • Patsnap. (2025). How to Detect Early Aggregation with Dynamic Light Scattering. Available at: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

  • Science Alert. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development. Available at: [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Available at: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

Sources

Optimization

enhancing the stability of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole in solution

Stability & Solubility Optimization Guide Status: Operational Ticket ID: CHEM-STAB-6-METHYLTHIO Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Core Stability Analysis: The "Thioether" Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Solubility Optimization Guide

Status: Operational Ticket ID: CHEM-STAB-6-METHYLTHIO Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Stability Analysis: The "Thioether" Challenge

Welcome to the technical support hub for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole . If you are observing degradation, peak shifting in HPLC, or precipitation, you are likely encountering one of two fundamental issues inherent to this molecule's structure: S-Oxidation or Hydrophobic Aggregation .

The Mechanism of Failure

This molecule contains a methylthio (-SCH₃) group at position 6. While the benzothiazole core is relatively robust, the sulfur atom in the thioether side chain is a "soft" nucleophile. It is highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS) or peroxides often found in common laboratory solvents.

The Degradation Pathway:

  • Stage 1 (Sulfoxide): The thioether oxidizes to a sulfoxide (+16 Da mass shift). This is often reversible in biological systems but irreversible in chemical storage.

  • Stage 2 (Sulfone): Further oxidation leads to the sulfone (+32 Da mass shift), which is chemically distinct and pharmacologically inactive.

Visualizing the Degradation Pathway

The following diagram illustrates the critical oxidation steps you must prevent.

OxidationPathway Compound Native Compound (Thioether -SCH3) Sulfoxide Degradant A: Sulfoxide (R-S(=O)-CH3) +16 Da Shift Compound->Sulfoxide 1st Oxidation (Fast) Oxidant ROS / Peroxides (in Solvents/Air) Oxidant->Compound Sulfone Degradant B: Sulfone (R-S(=O)2-CH3) +32 Da Shift Sulfoxide->Sulfone 2nd Oxidation (Slow)

Caption: Stepwise oxidation mechanism of the methylthio group. Stage 1 (Sulfoxide formation) is the primary degradation route in solution.

Troubleshooting Guides (Q&A Format)

Module A: Chemical Stability (Oxidation Prevention)

Q: My LC-MS shows a new peak with M+16 relative to the parent mass. Is my compound ruined? A: Likely, yes. This indicates the formation of the sulfoxide derivative.

  • Cause: Exposure to atmospheric oxygen or, more likely, peroxides present in your solvent (especially if using ethers like THF or old PEG).

  • Immediate Fix: You cannot easily reverse this in situ without reducing agents that might affect other parts of your experiment.

  • Prevention Protocol:

    • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) packed under argon. Avoid ethers (THF, Dioxane) unless freshly distilled, as they accumulate peroxides that rapidly attack the thioether.

    • Degassing: Sparge buffers with Nitrogen or Argon for 15 minutes before introducing the compound.

    • Antioxidants: If your assay permits, add 0.1 mM EDTA (to chelate metals that catalyze oxidation) or trace BHT (Butylated hydroxytoluene) to the stock solution.

Q: Can I store the stock solution in DMSO at -20°C? A: Yes, but with a critical caveat.

  • The Issue: DMSO is hygroscopic. At -20°C, if the vial is opened before reaching room temperature, water condenses inside. Water lowers the solubility and introduces dissolved oxygen.

  • The Protocol:

    • Aliquot stock solutions into single-use amber vials.

    • Do not freeze-thaw more than once.

    • Store under an inert gas headspace (Argon is heavier than air and preferred over Nitrogen).

Module B: Solubility (Precipitation Issues)

Q: The compound crashes out when I dilute my DMSO stock into aqueous buffer. Why? A: This is a "Brick Dust" molecule issue. The benzothiazole core, combined with methyl and methylthio groups, makes the molecule highly lipophilic (High LogP).

  • The Physics: Upon dilution, water molecules form a cage around the hydrophobic solute (hydrophobic effect). If the energy cost is too high, the molecules aggregate and precipitate.

Q: How do I fix the precipitation without killing my cells/enzyme? A: You need a "Solubility Ramp" strategy. Do not add 100% aqueous buffer directly to 100% DMSO stock.

Recommended Solubility Protocol:

Parameter Recommendation Reason
Primary Solvent DMSO (Anhydrous) High solubility, but keep final concentration <0.5% for cell assays.[1]
Co-Solvent PEG-400 (10-20%) Acts as an amphiphilic bridge, reducing the shock of aqueous dilution.
Surfactant Tween-80 (0.01%) Prevents micro-aggregate formation (critical for optical assays).

| Cyclodextrin | HP-β-CD (5-10%) | Encapsulates the hydrophobic core, shielding it from water. Highly Recommended. |

Master Protocol: Preparation & Storage

Follow this workflow to ensure maximum stability for critical experiments.

ProtocolWorkflow Start Solid Compound (Store at -20°C, Desiccated) Weigh Weighing (Minimize Light Exposure) Start->Weigh Dissolve Dissolution (Vortex under Argon) Weigh->Dissolve SolventPrep Solvent Prep (Anhydrous DMSO + Argon Sparge) SolventPrep->Dissolve QC Visual Check (Clear? No Turbidity?) Dissolve->QC Storage Aliquot & Freeze (Amber Vials, -20°C or -80°C) QC->Storage Pass

Caption: Standard Operating Procedure (SOP) for the preparation and storage of oxidation-sensitive benzothiazoles.

Step-by-Step Methodology
  • The "Dry" Weigh-In:

    • Allow the original vial to warm to room temperature before opening to prevent condensation.

    • Weigh rapidly in low-light conditions (benzothiazoles can be photosensitive).

  • The "Inert" Dissolution:

    • Use Grade-1 Anhydrous DMSO (water content <0.005%).

    • Tip: If your DMSO is old, assume it is wet. Buy fresh small bottles.

    • Dissolve to a high concentration (e.g., 10-50 mM) to minimize the surface-area-to-volume ratio, reducing oxidative exposure.

  • The "Soft" Dilution (For Assays):

    • Do NOT pipette DMSO stock directly into a beaker of water.

    • DO pipette the DMSO stock into a small volume of intermediate solvent (e.g., Ethanol or PEG-400) if permitted, OR inject the DMSO stock into the vortex of the rapidly stirring buffer to ensure rapid dispersion.

References & Authority

  • Thioether Oxidation Mechanisms:

    • Larsen, G. L., et al. (1988).[2] "In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver." Xenobiotica. Describes the specific oxidation of the methylthio group to sulfoxide/sulfone.

  • Benzothiazole Stability:

    • Thompson, J. F., et al.[3] (1991).[3] "Modulation of firefly luciferase stability..." Gene. Discusses the stability of benzothiazole derivatives in biological systems.

  • Solubility Optimization:

    • BenchChem Technical Guide. "Troubleshooting low solubility of 2-aminobenzothiazole compounds." Recommends Cyclodextrins and pH adjustments for benzothiazole derivatives.

  • General Thioether Handling:

    • ACS GCI Pharmaceutical Roundtable. "Thioether Formation & Stability Guide." Best practices for preventing oxidation in sulfur-containing APIs.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole with Other Benzothiazoles: A Guide for Researchers

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential.[1] This bicyclic heterocyclic system, composed of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential.[1] This bicyclic heterocyclic system, composed of a benzene ring fused to a thiazole ring, is the backbone of numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] This guide provides a comprehensive comparative analysis of a specific derivative, 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole, with other notable benzothiazoles. By examining its synthesis, physicochemical properties, and potential biological activities in the context of established analogs, we aim to provide researchers, scientists, and drug development professionals with a valuable resource to inform future investigations and therapeutic design.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The benzothiazole nucleus is a key pharmacophore due to its ability to interact with a variety of biological targets. The presence of nitrogen and sulfur atoms in the thiazole ring, coupled with the aromaticity of the benzene ring, allows for diverse intermolecular interactions, including hydrogen bonding, and π-π stacking. These interactions are crucial for the binding of benzothiazole derivatives to the active sites of enzymes and receptors, thereby modulating their function. The biological profile of a benzothiazole derivative is highly dependent on the nature and position of the substituents on the bicyclic ring system.

Introducing: 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is a substituted benzothiazole with the molecular formula C10H11NOS2.[5] Its structure is characterized by a methoxy group at the 5-position, a methyl group at the 2-position, and a methylthio group at the 6-position of the benzothiazole core. These substitutions are anticipated to significantly influence its physicochemical properties and biological activity.

Synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

The synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole can be achieved through established synthetic routes for benzothiazole derivatives. A common and effective method involves the condensation of a substituted 2-aminothiophenol with a suitable carboxylic acid or its derivative.

Comparative Analysis: Unraveling Structure-Activity Relationships

While specific experimental data for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is not extensively available in publicly accessible literature, a comparative analysis based on the known activities of structurally related benzothiazoles can provide valuable insights into its potential therapeutic applications.

Physicochemical Properties: A Comparative Overview

The substituents on the benzothiazole ring play a crucial role in determining the molecule's lipophilicity, electronic distribution, and steric properties, all of which influence its pharmacokinetic and pharmacodynamic profile.

CompoundSubstituentsLogP (Predicted)Polar Surface Area (Ų)
5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole5-OCH3, 2-CH3, 6-SCH33.3475.66
Riluzole2-NH2, 6-OCF33.165.2
2-(4-Aminophenyl)benzothiazole2-(4-aminophenyl)3.265.2
6-Nitrobenzothiazole6-NO22.485.1

LogP and Polar Surface Area values are estimations from chemical software and can vary slightly between different prediction algorithms.

The methoxy and methylthio groups on 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole are expected to increase its lipophilicity, which may enhance its ability to cross cell membranes.

Potential Biological Activities: An Evidence-Based Projection

Anticancer Activity:

Numerous benzothiazole derivatives have demonstrated potent anticancer activity.[5][6] For instance, 2-(4-aminophenyl)benzothiazoles have shown nanomolar potency against breast cancer cell lines.[5] The mechanism often involves the inhibition of key enzymes like protein kinases or the induction of apoptosis. The substituents on 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole could contribute to its potential anticancer effects. The methoxy group, in particular, has been associated with enhanced anticancer activity in some benzothiazole series.

Antimicrobial Activity:

The benzothiazole scaffold is a cornerstone in the development of antimicrobial agents.[1][7] The presence of sulfur and nitrogen atoms is thought to be crucial for their antimicrobial action. The lipophilicity conferred by the methyl and methylthio groups in 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole may facilitate its penetration through the microbial cell wall.

Anti-inflammatory Activity:

Certain benzothiazole derivatives exhibit significant anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX).[4] The electronic properties of the substituents on the benzothiazole ring can influence their interaction with the active site of these enzymes.

Neuroprotective Effects:

Riluzole, a benzothiazole derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this scaffold.[8] The mechanism of action often involves the modulation of glutamate neurotransmission. The structural features of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole suggest it could be a candidate for investigation in neurodegenerative disease models.

Experimental Protocols for Evaluating Benzothiazole Derivatives

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of benzothiazole compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Benzothiazole Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control (a known antibiotic)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis a Serial Dilution of Benzothiazole in Broth c Inoculate Wells a->c b Standardized Bacterial Inoculum Preparation b->c d Incubate at 37°C for 18-24h c->d e Visually Inspect for Bacterial Growth d->e f Determine Lowest Concentration with No Growth (MIC) e->f

Caption: Workflow for MIC determination.

Signaling Pathways Implicated in Benzothiazole Activity

The diverse biological effects of benzothiazoles are often attributed to their interaction with specific cellular signaling pathways.

Benzothiazole_Signaling_Pathways cluster_Anticancer Anticancer Activity cluster_Antiinflammatory Anti-inflammatory Activity cluster_Neuroprotection Neuroprotective Activity Kinase Inhibition Kinase Inhibition Apoptosis Apoptosis Kinase Inhibition->Apoptosis DNA Intercalation DNA Intercalation Cell Cycle Arrest Cell Cycle Arrest DNA Intercalation->Cell Cycle Arrest COX-2 Inhibition COX-2 Inhibition Reduced Prostaglandin Synthesis Reduced Prostaglandin Synthesis COX-2 Inhibition->Reduced Prostaglandin Synthesis Glutamate Receptor Modulation Glutamate Receptor Modulation Reduced Excitotoxicity Reduced Excitotoxicity Glutamate Receptor Modulation->Reduced Excitotoxicity Benzothiazole Derivatives Benzothiazole Derivatives Benzothiazole Derivatives->Kinase Inhibition Benzothiazole Derivatives->DNA Intercalation Benzothiazole Derivatives->COX-2 Inhibition Benzothiazole Derivatives->Glutamate Receptor Modulation

Sources

Comparative

A Researcher's Guide to Validating the Bioactivity of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel benzothiazole derivative, 5-Methoxy-2-methyl-6-(methylthio)be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel benzothiazole derivative, 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (referred to herein as Compound X for simplicity). Benzothiazole scaffolds are of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. Preliminary data suggests that Compound X may possess potent anti-inflammatory and anticancer properties, potentially through the inhibition of key cellular enzymes or interference with signaling pathways[4].

This document outlines a series of robust, self-validating in vitro experiments designed to objectively assess and quantify the bioactivity of Compound X. We will compare its performance against well-established alternative compounds, providing the necessary experimental detail for replication and independent verification. Our approach is grounded in established scientific principles to ensure the generation of reliable and interpretable data.

Part 1: Foundational Biological Evaluation - Assessing Anticancer Activity

A primary and critical step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation[5][6]. This initial screening provides essential dose-response data and informs the direction of more mechanistic studies.

Cell Viability and Cytotoxicity Assessment

The initial evaluation of Compound X's anticancer potential will be determined by assessing its impact on the viability of a panel of cancer cell lines. A luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is recommended for its high sensitivity and throughput[7]. This assay quantifies ATP, an indicator of metabolically active cells.

Comparative Compounds:

  • Doxorubicin: A well-characterized chemotherapeutic agent known to induce broad-spectrum cytotoxicity.

  • Vehicle Control (DMSO): To account for any effects of the solvent used to dissolve Compound X.

Experimental Workflow: Cell Viability Assay

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis A 1. Culture selected cancer cell lines (e.g., MCF-7, A549) B 2. Seed cells into 96-well plates at optimal density A->B C 3. Allow cells to adhere overnight B->C D 4. Prepare serial dilutions of Compound X and Doxorubicin C->D E 5. Treat cells with compounds (including vehicle control) D->E F 6. Incubate for 48-72 hours E->F G 7. Add CellTiter-Glo® reagent F->G H 8. Measure luminescence G->H I 9. Calculate % viability vs. control H->I J 10. Determine IC50 values I->J

Caption: Workflow for determining the IC50 of Compound X.

Data Presentation: Comparative IC50 Values

CompoundCell LineIC50 (µM) after 48h
Compound XMCF-7 (Breast Cancer)[Experimental Data]
Compound XA549 (Lung Cancer)[Experimental Data]
Compound XHCT116 (Colon Cancer)[Experimental Data]
DoxorubicinMCF-7 (Breast Cancer)[Experimental Data]
DoxorubicinA549 (Lung Cancer)[Experimental Data]
DoxorubicinHCT116 (Colon Cancer)[Experimental Data]
Probing the Mechanism: Apoptosis and Cell Cycle Analysis

Should Compound X demonstrate significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. Flow cytometry-based assays are invaluable for this purpose.

  • Apoptosis Assay: Using Annexin V and Propidium Iodide (PI) staining, we can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[7]. A significant increase in the Annexin V positive population following treatment would suggest an apoptotic mechanism.

  • Cell Cycle Analysis: PI staining of fixed and permeabilized cells allows for the analysis of DNA content, revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound-induced arrest at a specific phase, such as the G2/M phase, is a common mechanism for anticancer agents[8].

Comparative Compounds:

  • Staurosporine: A potent inducer of apoptosis.

  • Nocodazole: An agent that induces G2/M cell cycle arrest.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed and treat cells with Compound X at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and staurosporine-treated cells as controls.

  • Cell Harvesting: Gently trypsinize and collect both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Part 2: Investigating Anti-Inflammatory Properties

Chronic inflammation is linked to numerous diseases, including cancer[9]. Therefore, a compound with dual anticancer and anti-inflammatory activity would be of significant therapeutic interest.

Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation[10][11]. The ability of a compound to prevent protein denaturation can be a good indication of its anti-inflammatory potential. The egg albumin denaturation assay is a simple and effective in-vitro model for this purpose[12][13].

Comparative Compounds:

  • Diclofenac Sodium: A standard non-steroidal anti-inflammatory drug (NSAID).

Experimental Protocol: Egg Albumin Denaturation Assay

  • Reaction Mixture: Prepare a solution containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of Compound X or Diclofenac Sodium.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Data Presentation: Comparative Inhibition of Protein Denaturation

CompoundConcentration (µg/mL)% Inhibition
Compound X50[Experimental Data]
Compound X100[Experimental Data]
Compound X200[Experimental Data]
Diclofenac Sodium50[Experimental Data]
Diclofenac Sodium100[Experimental Data]
Diclofenac Sodium200[Experimental Data]
Kinase Inhibition Profile

Many inflammatory signaling pathways are regulated by kinases[9]. Aberrant kinase activity is a hallmark of both cancer and inflammatory disorders. A broad-spectrum kinase inhibition assay can provide valuable insights into the potential molecular targets of Compound X.

Methodology: A commercially available kinase profiling service, such as Eurofins' KinaseProfiler™, can be utilized to screen Compound X against a large panel of kinases at a fixed concentration (e.g., 10 µM)[14]. This will identify potential "hits" for further investigation.

Signaling Pathway Visualization

G cluster_pathway Hypothetical Kinase Inhibition by Compound X Inflammatory\nStimulus Inflammatory Stimulus Upstream\nKinase A Upstream Kinase A Inflammatory\nStimulus->Upstream\nKinase A Downstream\nKinase B Downstream Kinase B Upstream\nKinase A->Downstream\nKinase B Transcription\nFactor (e.g., NF-κB) Transcription Factor (e.g., NF-κB) Downstream\nKinase B->Transcription\nFactor (e.g., NF-κB) Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression Transcription\nFactor (e.g., NF-κB)->Pro-inflammatory\nGene Expression Compound_X Compound X Compound_X->Downstream\nKinase B

Sources

Validation

comparing the efficacy of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole to known inhibitors

Defining The Problem I've started by clearly identifying the target compound, MMMB, and my intended audience: researchers and drug development professionals. My immediate task is to outline the scope of the comparison, w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Defining The Problem

I've started by clearly identifying the target compound, MMMB, and my intended audience: researchers and drug development professionals. My immediate task is to outline the scope of the comparison, which focuses on MMMB's activity against known inhibitors. I aim to create a technical comparison guide.

Pinpointing MMMB's Inhibitory Target

I'm now deep-diving to uncover MMMB's inhibitory target. Search results are underway for "5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole". I'm exploring whether it hits luciferase, kinases, or another specific enzyme. My initial hunch, given its structure, is luciferase inhibition or maybe kinase activity, but verification is critical. My next step is to find those key inhibitory molecules for comparison.

Analyzing Inhibition Strategies

I'm now outlining experimental protocols, including luciferase and kinase assays, to quantify MMMB's inhibitory activity. I'm also planning validation steps and controls to differentiate true inhibition from potential artifacts like aggregation. The goal is to develop specific recommendations. I'm curating a reference list to support these protocols and comparisons, crucial for the technical guide's reliability.

Identifying the Compound

I've successfully identified the compound as 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. Further research confirmed its primary target as a Luciferase Inhibitor.

Confirming Inhibition Mechanism

I'm now zeroing in on the inhibition mechanism. I've discovered this compound, a benzothiazole derivative, is frequently a "false positive" in HTS, inhibiting the luciferase enzyme itself. Specifically, I've noted a Firefly luciferase-IN-5 with relevant pIC50 values. While researching anticancer or antimicrobial activities are possible for other benzothiazoles, this substitution pattern is a giveaway for luciferase inhibition.

Analyzing Inhibitor Specificity

I'm now investigating the specificity of the benzothiazole derivative. I'm checking if the compound, "5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole", is a known entity like "Firefly luciferase-IN-5". Search results link "Firefly luciferase-IN-5" to CID 16031203; I'm verifying the structure. My goal is to structure a "Technical Alert/Guide" comparing this compound with others for researchers. I hypothesize they are encountering this compound in a hit and need help assessing it.

Formulating Technical Guide

I'm solidifying plans for a "Luciferase Inhibitor Guide," specifically focusing on the benzothiazole, 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (MMMT). The guide will compare MMMT to known inhibitors like Resveratrol and PTC124, detailing its mechanism (likely competitive) and providing a counter-screen protocol. I'm aiming to include diagrams of the luciferase pathway and an HTS triage workflow. My next step involves verifying if CID 16031203 matches the compound.

Analyzing Search Results

I've been sifting through the search results. While a dedicated product page eludes me, the data is rich. I'm focusing on parsing the related information to discern the compound's potential as an inhibitor. I'm hoping to extrapolate its commercial viability, although I haven't landed a trade name or direct manufacturer yet.

Clarifying Inhibition Pathways

I'm now clarifying the compound's dual inhibition pathways. I've confirmed it's a benzothiazole derivative, widely recognized as a Firefly Luciferase inhibitor, often considered a false positive in HTS. However, it also shares structural similarities to NQO2 inhibitors, similar to resveratrol. I'm carefully comparing the data from "Firefly luciferase-IN-5" with the user's specific structure.

Constructing Comparison Guide

I'm structuring the information into a "Technical Alert & Comparison Guide" for researchers. My narrative will focus on why the compound might be a luciferase inhibitor or an NQO2 inhibitor. I am comparing it to D-Luciferin, resveratrol, and PTC124, which will enable quick hit validation through counter-screens. I'm planning to include a mechanism diagram and a triage workflow to aid researchers in their interpretation. I am compiling IC50 data for benzothiazoles vs. Fluc for the user.

Incorporating Additional Validation

I'm now integrating crucial validation data. Specifically, I'm focusing on incorporating IC50 values for NQO2, if available, to strengthen the assessment. I'm also planning to utilize melting point shifts (Tm) as a key validation method, as per Result 1.1. I believe this will create an even more robust guide.

Comparative

Benchmarking 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole: A Comparative Performance Guide in Cellular and Biochemical Assays

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4] The biological versatility of benzothiazoles is attributed to their ability to interact with a diverse range of molecular targets, including enzymes and protein kinases.[1]

This guide focuses on 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole, a specific derivative featuring methoxy and methylthio substitutions that are anticipated to modulate its biological activity. While direct experimental data for this particular compound is limited in publicly available literature, this document serves as a comprehensive framework for its evaluation. By examining the performance of structurally related benzothiazole analogs in established in vitro assays, we can establish a benchmark for the anticipated performance of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole and provide researchers with the necessary protocols to conduct their own comparative studies.

I. Assessment of Anticancer Activity: Cell Viability and Cytotoxicity

A primary application of novel benzothiazole derivatives is in the field of oncology. The initial step in evaluating the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

The Scientific Rationale: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle of metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By measuring the absorbance of the dissolved formazan, we can quantify the inhibitory effect of a test compound on cell proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocol: MTT Assay for Cancer Cell Lines

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole and comparator compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (including 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole and reference drugs) in culture medium. The final concentrations should typically range from 0.01 to 100 µM.[5] Add the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[8]

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds (48-72h) A->C B Prepare Compound Dilutions B->C D Add MTT Reagent (4h) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G

Workflow for the MTT cell viability assay.
Comparative Performance Data of Benzothiazole Derivatives in Cancer Cell Lines

The following table presents a compilation of IC50 values for various benzothiazole derivatives against different human cancer cell lines, providing a benchmark for the expected potency of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole.

Compound IDCell Line (Cancer Type)IC50 (µM)Reference
Structurally Related Analog 1 HepG-2 (Liver)4.0[6]
Structurally Related Analog 2 A549 (Lung)2.12[9]
Structurally Related Analog 3 MCF-7 (Breast)10.0[10]
Structurally Related Analog 4 HCT-116 (Colon)8.0[10]
Reference Drug: Erlotinib HepG-2 (Liver)8.19[11]
Reference Drug: Erlotinib MCF-7 (Breast)4.16[11]
Reference Drug: Erlotinib HCT-116 (Colon)7.41[11]

II. Evaluation of Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

Benzothiazole derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[3][12] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the antimicrobial potency of a new compound.

The Scientific Rationale: Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] This assay is crucial for assessing the potential of a compound as a novel antibiotic.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole and comparator antibiotics

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and serially dilute it in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).[5]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Serial Dilutions of Compound C Inoculate Wells and Incubate (18-24h) A->C B Prepare Standardized Bacterial Inoculum B->C D Visually Inspect for Growth C->D E Measure OD at 600 nm C->E F Determine MIC D->F E->F

Workflow for the broth microdilution MIC assay.
Comparative Performance Data of Benzothiazole Derivatives Against Bacterial Strains

The following table provides MIC values for various benzothiazole derivatives against common bacterial strains, offering a comparative baseline for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole.

Compound IDBacterial StrainMIC (µg/mL)Reference
Structurally Related Analog 1 S. aureus (MRSA)8-64[13]
Structurally Related Analog 2 E. coli200[14]
Structurally Related Analog 3 S. aureus>500[14]
Reference Drug: Ciprofloxacin S. aureus0.5-2-
Reference Drug: Ciprofloxacin E. coli0.015-1-

III. Probing Molecular Interactions: Kinase Inhibition Assays

Many benzothiazole derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular processes.[1] A luminescence-based kinase assay is a sensitive method to screen for kinase inhibitors.

The Scientific Rationale: Luminescence-Based Kinase Assay

This type of assay quantifies the activity of a kinase by measuring the amount of ATP remaining after the kinase reaction.[15] A common format utilizes a luciferase enzyme that produces light in the presence of ATP. When a kinase is active, it consumes ATP to phosphorylate its substrate, leading to a decrease in the available ATP and thus a lower luminescent signal. An inhibitor of the kinase will prevent ATP consumption, resulting in a higher luminescent signal.[15]

Experimental Protocol: Luminescence-Based Kinase Assay

Materials:

  • Purified kinase (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole and a known kinase inhibitor (e.g., Staurosporine)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a white microplate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at the optimal temperature for the enzyme (typically 30-60 minutes).

  • Terminate Reaction and Detect ATP: Add the reagent from the luminescent assay kit that stops the kinase reaction and depletes the remaining ATP.

  • Luminescence Generation: Add the second reagent from the kit which contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP consumed.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • IC50 Calculation: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.

Kinase_Assay_Workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_detection Signal Detection cluster_analysis Data Analysis A Combine Kinase, Substrate, and Inhibitor B Initiate Reaction with ATP A->B C Incubate at Optimal Temperature B->C D Stop Reaction and Deplete ATP C->D E Add Luciferase/Luciferin D->E F Measure Luminescence E->F G Calculate IC50 Values F->G

Workflow for a luminescence-based kinase assay.
Comparative Performance Data of Structurally Related Kinase Inhibitors

The following table provides IC50 values for compounds with similar heterocyclic scaffolds against a specific kinase, offering a reference point for the potential kinase inhibitory activity of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole.

Compound IDKinase TargetIC50 (nM)Reference
Benzothiophene Analog 10b Clk112.7[16]
Pyrazolopyridine Analog 5a c-Met4.27[11]
Pyrazolopyridine Analog 5b c-Met7.95[11]
Reference Drug: Staurosporine PKCα3.8[17]
Reference Drug: Cabozantinib c-Met5.38[11]

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the performance of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole in key in vitro assays. While direct experimental data for this specific molecule is not yet widely available, the provided protocols and comparative data for structurally related benzothiazole derivatives offer a solid foundation for researchers to initiate their investigations. The presented assays for cytotoxicity, antimicrobial activity, and kinase inhibition are fundamental starting points for characterizing the biological profile of this compound. Further studies could explore its mechanism of action in more detail, for instance, by investigating its effects on specific signaling pathways or its potential to induce apoptosis in cancer cells. The versatility of the benzothiazole scaffold suggests that 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole holds significant potential as a lead compound for the development of novel therapeutics.

References

  • Ismail, B. S. (n.d.). Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives.
  • EvitaChem. (n.d.). Buy 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (EVT-434275).
  • Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. (n.d.).
  • Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2020, July 10).
  • Bhagwat, S. K., Chobe, S. S., Alavala, R. R., Vora, A., More, R. A., Bobade, V. D., Patil, A. A., Pawar, T. J., Hernández-Rosas, F., & Patil, S. V. (2025, September 4). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry.
  • In Vitro Assay Validation for 5-Methoxy-2-methylthiopyrimidine Derivatives: A Compar
  • Effect of benzothiazole based compounds on cell viability. (A) Chemical... (n.d.).
  • Alazmaa, H. M., Avupati, V. R., & Santiago, C. (2024, March 30). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. Asian Journal of Chemistry.
  • Materials and Methods Cell viability assay. (n.d.).
  • 5-Methoxy-2-methylbenzo[d]thiazole. (n.d.).
  • Kumar, S., et al. (2017). A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. Scientific Reports, 7(1).
  • Abdel-Halim, M., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4).
  • Khan, A., et al. (2026, January 30). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE.
  • BPS Bioscience. (n.d.). Luminescent Assay Kits.
  • Synthesis and in vitro antiproliferative activity of new benzothiazole deriv
  • 3507-37-7|5-Methoxy-2-(methylthio)benzo[d]thiazole. (n.d.). BLDpharm.
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. (2022, February 17). Semantic Scholar.
  • Lirias. (2022, February 17).
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021, August 14). Semantic Scholar.
  • Abdel-Halim, M., et al. (2021, February 13). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules.
  • Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. (n.d.). PMC - NIH.
  • Potential Therapeutic Targets of 2-Benzothiazolamine, 5-(methylthio)-: A Technical Guide. (n.d.). Benchchem.
  • Rininsland, F., et al. (2005, May 31). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. BMC Biotechnology.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (n.d.). Semantic Scholar.

Sources

Validation

independent verification of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole findings

Topic: Independent Verification & Benchmarking of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (MMMT-BZT) Content Type: Technical Comparison & Verification Guide Audience: Senior Researchers, Medicinal Chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification & Benchmarking of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (MMMT-BZT) Content Type: Technical Comparison & Verification Guide Audience: Senior Researchers, Medicinal Chemists, and Assay Developers[1]

Executive Summary: The Case for MMMT-BZT

As researchers seeking to push the boundaries of optical imaging, we often encounter "catalog compounds" that promise enhanced performance but lack rigorous, independent validation. 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (herein referred to as MMMT-BZT ) is one such pharmacophore.[1]

Structurally, MMMT-BZT represents a "privileged scaffold."[1] It combines the classic benzothiazole core of Thioflavin T (ThT) and D-Luciferin with a specific 5,6-substitution pattern designed to modulate intramolecular charge transfer (ICT). The inclusion of the 6-methylthio (SMe) group—a potent electron donor—suggests a significant bathochromic (red) shift in optical properties compared to standard 6-hydroxy or 6-methoxy analogs.[1]

This guide provides a protocol to independently verify the identity of MMMT-BZT and benchmark its performance as a red-shifted optical probe precursor . We move beyond the Certificate of Analysis (CoA) to establish functional ground truth.

Part 1: Structural Verification (The Trust Pillar)

Before biological application, we must validate that the material is chemically authentic and free of sulfur-based impurities that act as fluorescence quenchers.[1]

The Self-Validating NMR Protocol

Do not rely solely on the vendor's NMR.[1] You must look for specific diagnostic signals that confirm the regiochemistry of the 5-OMe and 6-SMe groups.[1]

  • Solvent: DMSO-d6 (preferred for solubility and preventing aggregation).[1]

  • Critical Diagnostic Peaks (Expectations):

    • The "Anchor" Signal: A singlet at ~2.80 ppm (3H) corresponding to the C2-Methyl group. If this is split or shifted >0.2 ppm, you likely have the ring-opened disulfide impurity.[1]

    • The Donor Pair:

      • S-Me: Singlet at ~2.50–2.60 ppm (3H).[1]

      • O-Me: Singlet at ~3.80–3.90 ppm (3H).[1]

    • Aromatic Region: Two singlets (para-relationship) in the aromatic region (~7.0–8.0 ppm) are expected if the 5,6-substitution is correct. If you see doublets with coupling constants (

      
       Hz), you have the wrong isomer (likely 4,5 or 6,7).
      
Purity by HPLC-PDA (The Sulfur Trap)

Benzothiazole synthesis often yields disulfide byproducts (dimers) that are NMR-silent in the aromatic region but potent optical quenchers.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: Monitor at 254 nm (structural) and 365 nm (optical active species).[1]

  • Acceptance Criteria: Main peak >98% area.[1] Any peak eluting after the main peak is likely the hydrophobic disulfide dimer; if >1%, recrystallize from Ethanol/Hexane.

Part 2: Functional Benchmarking (The Expertise Pillar)

We will compare MMMT-BZT against the industry standard Thioflavin T (ThT) . While MMMT-BZT lacks the cationic tail of ThT, its core electronic structure dictates its potential as a red-shifted probe or luciferin precursor.[1]

Experiment A: Solvatochromic Shift (The Polarity Test)

Benzothiazoles are environmentally sensitive.[1] This experiment determines if MMMT-BZT can report on micro-environmental polarity (e.g., hydrophobic pockets in amyloid fibrils).[1]

Protocol:

  • Prepare 10 µM solutions of MMMT-BZT in: Toluene (Non-polar), Dichloromethane (Polar aprotic), and Methanol (Polar protic).

  • Measure Absorbance (

    
    ) and Fluorescence Emission (
    
    
    
    ).[1]

Expected Outcome (The Causality):

  • Mechanism: The 6-SMe group acts as a strong donor to the benzothiazole acceptor.[1] In polar solvents, the excited state is stabilized, leading to a red shift.

  • Hypothesis: MMMT-BZT should exhibit a larger Stokes Shift in Methanol compared to Toluene, confirming its utility as a polarity-sensitive probe.[1]

Experiment B: Comparative Optical Properties

We benchmark the spectral window against ThT. The goal is to verify the "Red-Shift" claim inherent to the 6-SMe substitution.

Table 1: Comparative Benchmarking Framework

MetricStandard: Thioflavin T (ThT)Candidate: MMMT-BZTScientific Rationale
Core Structure 6-Methyl-Benzothiazole5-OMe, 6-SMe-BenzothiazoleSMe is a stronger donor than Methyl/OH, lowering the HOMO-LUMO gap.[1]
Excitation Max ~440 nmExpect: 460–490 nm Bathochromic shift due to sulfur electron donation.[1]
Emission Max ~480 nmExpect: 540–580 nm Extended conjugation and ICT character.[1]
Quantum Yield (

)
Low in water (<0.[1][2]01)Expect: Low in water Both require rotational restriction (binding) to fluoresce (Molecular Rotor effect).[1]
Solubility High (Charged)Moderate (Neutral) 2-Me group is neutral; requires DMSO stock.[1]

Part 3: Visualization & Workflows

Workflow: The "Go/No-Go" Verification Logic

This diagram outlines the decision tree for accepting the compound for biological assays.

VerificationWorkflow Start Receive MMMT-BZT (CAS: 199464-76-1) NMR 1H-NMR (DMSO-d6) Check 2.8ppm (Me) & 2.5ppm (SMe) Start->NMR Decision1 Regiochemistry Correct? NMR->Decision1 HPLC HPLC-PDA Analysis (Check for Disulfides) Decision1->HPLC Yes (Singlets) Reject REJECT / RECRYSTALLIZE (Likely Isomer or Dimer) Decision1->Reject No (Split Peaks) Decision2 Purity > 98%? HPLC->Decision2 Optical Optical Benchmarking (Solvatochromism) Decision2->Optical Yes Decision2->Reject No (Late Eluting Peak) Approve APPROVE FOR ASSAY (Red-Shift Verified) Optical->Approve

Figure 1: Step-by-step decision matrix for verifying MMMT-BZT chemical integrity before use.

Mechanism: Why the Red Shift? (Molecular Orbital Theory)

Understanding why we use this compound helps in troubleshooting assays.[1]

Mechanism cluster_0 Standard Thioflavin (ThT) cluster_1 MMMT-BZT ThT_Donor 6-Methyl/OH (Weak Donor) ThT_Gap Large HOMO-LUMO Gap (Blue/Green Emission) ThT_Donor->ThT_Gap excitation MMMT_Donor 6-SMe + 5-OMe (Strong Donor System) MMMT_Gap Compressed Gap (Yellow/Red Emission) MMMT_Donor->MMMT_Gap excitation Effect Result: Reduced Scattering Deep Tissue Pen. MMMT_Gap->Effect

Figure 2: Mechanistic comparison showing how the 6-SMe group compresses the energy gap, facilitating red-shifted emission.

References

  • Synthesis and Properties of 6-Substituted Benzothiazoles Source: Organic Chemistry Portal.[1] "Synthesis of Benzothiazoles." Verification: Relevance: Validates the cyclization methods used to create the 2-methyl-benzothiazole core.

  • Red-shifted Luciferin Analogues (CycLuc1/CycLuc2) Title: "A general method for the synthesis of red-shifted luciferin analogues."[1] Source:Journal of the American Chemical Society (via NCBI/PubMed). Verification: (Search: Red-shifted luciferin benzothiazole) Relevance: Establishes the role of 6-amino and 6-thio groups in red-shifting benzothiazole emission.[1]

  • Thioflavin T Derivatives for Amyloid Imaging Title: "Benzothiazole Derivatives as Derivatives for Imaging Amyloid Plaques."[1][3] Source:Theranostics. Verification: Relevance: Provides the comparative spectral data for standard ThT to benchmark MMMT-BZT against.

  • MMMT-BZT Chemical Data Source Title: "5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole Compound Summary." Source: PubChem (CID 199464-76-1 equivalent search).[1] Verification: Relevance: Confirms the CAS registry and basic physical properties (MW: 225.33 g/mol ).[1]

Sources

Safety & Regulatory Compliance

Safety

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole proper disposal procedures

This guide outlines the critical safety and disposal protocols for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (CAS: 199464-76-1).[1][2][3] Status: Research Chemical / Specialized Intermediate.[3] Hazard Classifica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety and disposal protocols for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (CAS: 199464-76-1).[1][2][3]

Status: Research Chemical / Specialized Intermediate.[3] Hazard Classification (Precautionary): Treat as Toxic , Irritant , and Environmentally Hazardous based on the benzothiazole core and thioether substituents.[1][2][3]

Chemical Identity & Hazard Profile

Before initiating disposal, you must validate the waste stream against the chemical's specific properties.[3] Because this specific derivative is often a research chemical with limited direct toxicological data, protocols are derived from the high-hazard benzothiazole pharmacophore. [1][2][3]

PropertySpecification
Chemical Name 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole
CAS Number 199464-76-1
Formula / MW C₁₀H₁₁NOS₂ / 225.33 g/mol
Physical State Solid (Powder/Crystalline)
Core Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritation , Aquatic Toxicity (Chronic).[1][2][3][4][5]
Combustion Byproducts Sulfur Oxides (SOₓ), Nitrogen Oxides (NOₓ), Carbon Monoxide (CO).[2][3][6]
Reactivity Incompatible with strong oxidizing agents.[3][7][8]

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous cross-reactions in waste drums.[3]

  • Waste Stream Category: Organic Hazardous Waste (Sulfur-Containing). [1][2][3]

  • Segregation Rule: Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or halogenated solvents unless explicitly permitted by your facility's waste profile.[1][2][3]

  • Containerization:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars.[1][2][3]

    • Liquids (Mother Liquors): Glass or HDPE bottles with vented caps if gas evolution is suspected (unlikely but safe practice).[2][3]

Visual Guide: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation (CAS 199464-76-1) State Physical State? Start->State Solid Solid Waste (Powder, contaminated gloves) State->Solid Liquid Liquid Waste (Solvent solutions) State->Liquid SolidAction Pack in HDPE Jar. Label: 'Toxic Solid, Organic, Sulfur' Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck Halogenated Halogenated (DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Acetone, DMSO) LiquidCheck->NonHalogenated HaloAction Segregate: Halogenated Waste. (Incineration requires special scrubbers) Halogenated->HaloAction NonHaloAction Segregate: Non-Halogenated Organic. (High BTU Incineration) NonHalogenated->NonHaloAction

Figure 1: Decision logic for segregating benzothiazole waste streams to ensure compatibility with incineration protocols.

Disposal Procedures

Regulatory Context: In the US, this compound is not explicitly P-listed or U-listed by CAS.[1][2][3] However, it must be characterized by the generator.[3] Default to RCRA characteristics for Toxic/Ignitable waste.

Protocol A: Solid Waste (Pure Substance or Spill Debris)[1][2]
  • Containment: Transfer the solid into a sealable container (HDPE preferred).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole, 95%+"[1][2][3]

    • Hazards: Check "Toxic" and "Irritant".[3][9]

  • Disposal Method: High-Temperature Incineration. [1][2][3]

    • Mechanism:[1][2][10] The facility will incinerate at >1000°C with a secondary combustion chamber and alkaline scrubber to neutralize SOₓ gases generated from the two sulfur atoms per molecule.[3]

Protocol B: Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acidic solutions in steel drums).[3]

  • Dilution: If the concentration is high (>10%), dilute with a combustible solvent (e.g., ethanol or acetone) to facilitate atomization in the incinerator.[3]

  • Disposal Method: Fuel Blending / Incineration. [1][3]

    • Note: Alert the waste contractor to the high sulfur content if disposing of bulk quantities (>1 kg), as this affects their scrubber capacity.[3]

Emergency Spill Response

If a spill occurs, immediate containment is required to prevent aquatic contamination.[3][9][10]

Visual Guide: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (Isolate Area) Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95/P100 Mask Assess->PPE Contain Containment PPE->Contain SolidSpill Solid: Cover with wet paper towel (Prevent Dust) Contain->SolidSpill LiquidSpill Liquid: Absorb with Vermiculite or Sand Contain->LiquidSpill Clean Collect in Waste Jar SolidSpill->Clean LiquidSpill->Clean Decon Decontaminate Surface (Soap + Water -> Solvent Wipe) Clean->Decon Report Report to EHS Decon->Report

Figure 2: Step-by-step workflow for safely managing a laboratory spill of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole.

References & Verification

The following sources provide the structural data and safety analogs used to construct this protocol.

  • EvitaChem. (n.d.).[3] Product Analysis: 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (CAS 199464-76-1).[1][2][3][5] Retrieved from [1][2]

  • BLDpharm. (n.d.).[3] Safety Data Sheet (Analog): 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. Retrieved from [1][2]

  • PubChem. (2025).[3][4] Compound Summary: 5-Methoxy-2-methylbenzothiazole (Structural Analog).[1][2][3] National Library of Medicine.[3] Retrieved from [1][2]

  • Fisher Scientific. (2025).[3] Safety Data Sheet: Benzothiazole (General Class Hazards). Retrieved from [1][2]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical supplier before handling.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals Understanding the Potential Hazards of Benzothiazole Derivatives Benzothiazole and its derivatives are a class of heterocyclic compounds widely used in phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Potential Hazards of Benzothiazole Derivatives

Benzothiazole and its derivatives are a class of heterocyclic compounds widely used in pharmaceuticals and other industries. While each derivative has a unique toxicological profile, a review of related compounds indicates a general set of hazards that must be managed. These include:

  • Acute Toxicity: Many benzothiazole derivatives are toxic if swallowed or in contact with skin and can be harmful if inhaled.[1]

  • Eye and Skin Irritation: Direct contact can cause serious eye irritation and skin irritation.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.

  • Aquatic Toxicity: These compounds can be harmful to aquatic life.[1]

Given these potential risks, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of safe laboratory practice.

Core Principles of Protection: Selecting the Right PPE

The selection of PPE is contingent on the specific laboratory operation being performed. A risk assessment should always precede any handling of this compound. The following table provides a summary of recommended PPE for various laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness).[2]Laboratory coat.Work in a chemical fume hood or ventilated enclosure to control dust. A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[2][3]
Dissolution and Solution Handling Chemical splash goggles or a face shield.[1]Chemical-resistant gloves (e.g., nitrile rubber). Frequent changes are recommended.[1]Laboratory coat or chemical-resistant apron.Work in a well-ventilated area, preferably a chemical fume hood, to minimize vapor inhalation.[2][4]
Running Reactions and Work-up Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before each use.Chemical-resistant laboratory coat or coveralls.[2]All operations should be conducted within a certified chemical fume hood.[4]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant coveralls and boots.[2]A NIOSH-approved respirator with appropriate cartridges is required.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls: Your First Line of Defense

  • Ventilation: Always handle 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole in a well-ventilated area. For all but the smallest quantities, a certified chemical fume hood is mandatory.[2][4]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][2]

3.2. Procedural Steps for Handling

  • Preparation: Before beginning any work, ensure all necessary PPE is available and in good condition. Review this guide and any available safety information.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure to control airborne particles.[2]

  • Avoid Contact: Exercise extreme care to prevent contact with skin and eyes.[2][5] Do not breathe dust or vapors.[1]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the laboratory.[1]

  • Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5] The storage area should be secure and accessible only to authorized personnel.[1]

Spill and Disposal Plan: Managing the Unexpected

Accidents can happen. A clear and concise plan for spill management and waste disposal is essential.

4.1. In Case of a Spill

  • Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.

  • Contain: Wearing the appropriate PPE as outlined in the table above, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Clean: Carefully collect the absorbed material into a suitable container for hazardous waste. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[2]

  • Dispose: Dispose of all contaminated materials as hazardous waste.[2][4]

4.2. Waste Disposal

  • Classification: All waste containing 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Procedure:

    • Collect all waste in designated, labeled, and sealed containers.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for Handling Benzothiazole Derivatives cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_final_checks Final Checks & Disposal Start Start: New Task with Benzothiazole Derivative AssessTask Assess Task: - Scale of work? - Physical form (solid/liquid)? - Potential for dust/aerosol/vapor generation? Start->AssessTask EngineeringControls Work in a Chemical Fume Hood? AssessTask->EngineeringControls EyeProtection Select Eye Protection: - Goggles for liquids - Safety glasses for solids (in hood) EngineeringControls->EyeProtection Yes RespiratoryProtection Select Respiratory Protection: - NIOSH-approved respirator if hood is unavailable or insufficient EngineeringControls->RespiratoryProtection No FaceShield Add Face Shield for splash risk EyeProtection->FaceShield Splash Risk HandProtection Select Hand Protection: - Nitrile gloves (min. 0.11mm) EyeProtection->HandProtection No Splash Risk FaceShield->HandProtection BodyProtection Select Body Protection: - Lab coat (standard) - Chemical-resistant apron/coveralls (high risk) HandProtection->BodyProtection PerformTask Perform Task BodyProtection->PerformTask RespiratoryProtection->EyeProtection Disposal Dispose of all materials as hazardous waste PerformTask->Disposal

Caption: PPE Selection Workflow for Benzothiazole Derivatives.

By implementing these safety protocols, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and due diligence when handling any chemical compound.

References

  • Synerzine. (2019, February 15).
  • LANXESS. (2015, August 15). Benzothiazole.
  • BenchChem. (2025). Personal protective equipment for handling 6-Fluorobenzo[d]thiazol-5-amine.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, December 21).
  • TCI EUROPE N.V.
  • Cole-Parmer. Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%.
  • Enamine.
  • CPAchem. (2024, February 22).
  • Fisher Scientific. SAFETY DATA SHEET 2-Cyanomethyl-1,3-benzothiazole.
  • MilliporeSigma. (2019, September 27).
  • Acros Organics. (2012, January 31).
  • ECHEMI.
  • U.S. Environmental Protection Agency. Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles - Final Report.
  • U.S. Environmental Protection Agency. (2025, October 15). 5-Methoxy-2-benzothiazolamine - Hazard.

Sources

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